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  • Product: 4-Propylquinoline
  • CAS: 20668-44-4

Core Science & Biosynthesis

Foundational

4-Propylquinoline CAS 20668-44-4 chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-Propylquinoline (CAS 20668-44-4) For Researchers, Scientists, and Drug Development Professionals Introduction 4-Propylquinoline, identified by CAS number 20668-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 4-Propylquinoline (CAS 20668-44-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylquinoline, identified by CAS number 20668-44-4, is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive compounds and functional materials.[1] A thorough understanding of the chemical properties of substituted quinolines like 4-Propylquinoline is paramount for its effective utilization in synthesis, drug design, and materials innovation. This guide provides a comprehensive overview of its physicochemical characteristics, spectroscopic signature, synthetic pathways, potential applications, and essential safety protocols, tailored for the discerning scientific professional.

Molecular and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application. 4-Propylquinoline is defined by a specific set of properties that dictate its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 20668-44-4[2][3]
IUPAC Name 4-propylquinoline[2]
Molecular Formula C₁₂H₁₃N[2][3]
Molecular Weight 171.24 g/mol [2][3]
Canonical SMILES CCCC1=CC=NC2=CC=CC=C12[2][3]
InChI Key SYPQOZMXCWJIQU-UHFFFAOYSA-N[2]
Purity/Specification Typically ≥95%[2]
Storage Sealed in a dry environment at room temperature.[3]

Spectroscopic Characterization: Elucidating the Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. The combination of NMR, IR, and Mass Spectrometry provides a detailed structural fingerprint of 4-Propylquinoline.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of 4-Propylquinoline is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring and the aliphatic protons of the propyl group. The aromatic region (typically 7.0-9.0 ppm) will display a complex pattern of doublets and triplets characteristic of the substituted quinoline core. The propyl chain will exhibit a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and another triplet for the methylene group directly attached to the quinoline ring, with chemical shifts progressively moving downfield.

  • ¹³C NMR: The carbon NMR spectrum will reveal twelve distinct signals. The aromatic carbons will resonate in the downfield region (approx. 120-150 ppm), while the three carbons of the propyl group will appear in the upfield aliphatic region (approx. 10-40 ppm).[4]

B. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[5] For 4-Propylquinoline, the key expected absorptions include:

  • ~3050 cm⁻¹: Aromatic C-H stretching.

  • ~2960-2850 cm⁻¹: Aliphatic C-H stretching from the propyl group.

  • ~1600-1450 cm⁻¹: C=C and C=N bond stretching vibrations characteristic of the quinoline aromatic system.

C. Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

  • Molecular Ion Peak (M⁺): The mass spectrum of 4-Propylquinoline will show a prominent molecular ion peak at m/z = 171, corresponding to its molecular weight.

  • Fragmentation: Common fragmentation patterns may include the loss of an ethyl radical (M-29) to give a peak at m/z = 142, which is a characteristic fragmentation for propyl-substituted aromatic rings.

Synthesis and Reactivity

The construction of the quinoline scaffold is a well-explored area of organic synthesis, with numerous established methods that can be adapted for 4-Propylquinoline.

A. Synthetic Strategies The synthesis of quinoline derivatives is often achieved through multicomponent reactions (MCRs), which offer efficiency and atom economy.[6] Classical methods such as the Friedländer and Pfitzinger reactions remain highly relevant for constructing the core quinoline ring system.[7]

For synthesizing 4-substituted quinolines, a common strategy involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with an appropriate nucleophile.[8] In the case of 4-Propylquinoline, this could be achieved via a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Kumada coupling) between 4-chloroquinoline and a propyl-containing organometallic reagent.

Below is a generalized workflow for the synthesis of a substituted quinoline, illustrating a common convergent approach.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Intermediate cluster_3 Functionalization (Optional) cluster_4 Final Product A Substituted Aniline C Cyclocondensation Reaction (e.g., Friedländer Synthesis) A->C B Carbonyl Compound (e.g., β-ketoester) B->C D Substituted Quinoline Core C->D Forms core ring E Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) D->E G Target Molecule (e.g., 4-Propylquinoline) E->G Adds substituent F Organometallic Reagent F->E

Caption: Generalized synthetic workflow for substituted quinolines.

B. Chemical Reactivity The quinoline ring is an electron-deficient aromatic system, which influences its reactivity. The nitrogen atom can be protonated, making the molecule basic. Electrophilic substitution reactions typically occur on the benzene ring portion of the molecule. The propyl side chain can undergo reactions typical of alkyl groups, such as free-radical halogenation at the benzylic position.

Applications in Research and Drug Development

The quinoline nucleus is a key structural motif in a vast number of pharmaceuticals. Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[9][10]

  • Anticancer Research: Many quinoline-4-one derivatives have shown cytotoxic activity against various cancer cell lines.[9] Furthermore, novel 4-anilinoquinoline derivatives have been synthesized and identified as potent tubulin depolymerization agents, showing promise as antimitotic cancer therapeutics.[11]

  • Antimalarial Drugs: The 4-aminoquinoline scaffold is the basis for classic antimalarial drugs like chloroquine.[8]

  • FDA-Approved Drugs: Numerous FDA-approved drugs feature the quinoline core, highlighting its therapeutic importance. Examples include Bedaquiline (for tuberculosis) and Lenvatinib (an anticancer agent).[12]

Given this context, 4-Propylquinoline serves as a valuable building block. The propyl group provides a lipophilic handle that can be used to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, potentially enhancing membrane permeability or tuning receptor binding affinity.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with laboratory chemicals.

A. Hazard Identification 4-Propylquinoline is associated with the following hazard statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

B. Precautionary Measures and Personal Protective Equipment (PPE) The following precautionary statements and handling procedures must be followed:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][13]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[13]

  • Handling: Always use this compound within a certified chemical fume hood to ensure adequate ventilation.[14][15] Avoid contact with skin, eyes, and clothing.[16] Ensure that eyewash stations and safety showers are readily accessible.[15]

  • Storage: Store in a cool, dry place in a tightly sealed container.[16]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[15]

C. Standard Laboratory Safety Workflow The following diagram outlines the essential steps for the safe handling of chemical reagents like 4-Propylquinoline.

G start Start prep 1. Review SDS & Assess Risks start->prep ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep->ppe hood 3. Work in Fume Hood ppe->hood handle 4. Handle Chemical (Avoid Inhalation/Contact) hood->handle waste 5. Dispose of Waste (Approved Container) handle->waste cleanup 6. Clean Work Area & Remove PPE waste->cleanup end End cleanup->end

Caption: Standard workflow for safe chemical handling in a lab.

Conclusion

4-Propylquinoline (CAS 20668-44-4) is a structurally important derivative of the quinoline family. Its well-defined physicochemical and spectroscopic properties, combined with the versatile chemistry of the quinoline ring, make it a significant building block for synthetic chemists. For professionals in drug development, its potential to serve as a scaffold or intermediate in the creation of novel therapeutics is substantial, building on the proven track record of the quinoline core in medicine. Proper handling and a thorough understanding of its properties are essential for unlocking its full potential in scientific research and innovation.

References

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • PMC. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. Retrieved from [Link]

  • PubMed. (2017, September 29). Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. Retrieved from [Link]

  • ResearchGate. (2025, September 12). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Propylquinoline. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

  • Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • ResearchG

Sources

Exploratory

An In-Depth Technical Guide to 4-Propylquinoline: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry, materials science, and organic synthesis.[1][2] The quinoline scaffold is a privileged structure, frequently incorporated into pharmacologically active agents due to its ability to interact with various biological targets.[2][3][4] This guide provides a comprehensive technical overview of a specific analogue, 4-propylquinoline, focusing on its molecular structure, synthesis, characterization, and its emerging significance in drug discovery and development.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the chemical behavior and potential applications of 4-propylquinoline is a thorough analysis of its molecular structure and inherent physical and chemical properties.

IUPAC Name and Structure

The unambiguous nomenclature for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 4-propylquinoline . Its molecular structure consists of a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. A propyl group is substituted at the C4 position of the quinoline ring system.

Chemical structure of 4-propylquinoline
Figure 1. 2D Chemical Structure of 4-Propylquinoline.
Physicochemical Data

A compilation of the key physicochemical properties of 4-propylquinoline is essential for its practical application in a laboratory setting, including predicting its behavior in various solvents and reaction conditions.

PropertyValueSource
IUPAC Name 4-propylquinoline
CAS Number 20668-44-4
Molecular Formula C₁₂H₁₃N[1][5]
Molecular Weight 171.24 g/mol [1][5]
Appearance Yellow to brownish-yellow liquid (estimated for isomers)[6]
Boiling Point ~100 °C at 0.50 mm Hg (for 6-isopropylquinoline)[6]
Density ~1.019-1.025 g/cm³ at 25 °C (for 6-isopropylquinoline)[6]
Solubility Slightly soluble in cold water, readily soluble in hot water and most organic solvents.[7]
pKa (of conjugate acid) 4.85[7]

Synthesis of 4-Propylquinoline

The construction of the quinoline ring system can be achieved through several classic named reactions. For the synthesis of 4-substituted quinolines like 4-propylquinoline, the Friedländer annulation is a particularly effective and straightforward method.

The Friedländer Synthesis: A Mechanistic Overview

First reported by Paul Friedländer in 1882, this reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, followed by a cyclodehydration to form the quinoline ring.[8] The reaction is valued for its operational simplicity and the ready availability of starting materials.[8]

The mechanism proceeds through an initial aldol condensation between the two carbonyl-containing starting materials, followed by the formation of a Schiff base via the reaction of the amino group with a carbonyl group. An intramolecular cyclization and subsequent dehydration then yield the final quinoline product.

Experimental Protocol: Synthesis of 4-Propylquinoline via Friedländer Annulation

This protocol outlines a practical approach for the synthesis of 4-propylquinoline.

Reaction Scheme:

Reaction scheme for the Friedländer synthesis of 4-propylquinoline
Figure 2. Friedländer synthesis of 4-propylquinoline from 2-aminobenzaldehyde and 2-pentanone.

Materials and Reagents:

  • 2-Aminobenzaldehyde

  • 2-Pentanone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add 2-pentanone (1.2 equivalents) followed by a catalytic amount of potassium hydroxide (0.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure 4-propylquinoline.

Causality Behind Experimental Choices:

  • Catalyst: Potassium hydroxide is used as a base catalyst to facilitate the initial aldol condensation between the two carbonyl compounds.

  • Solvent: Ethanol is a suitable solvent that dissolves both reactants and allows the reaction to be conducted at a reflux temperature, thereby increasing the reaction rate.

  • Excess Reagent: A slight excess of 2-pentanone is used to ensure the complete consumption of the limiting reagent, 2-aminobenzaldehyde.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and byproducts.

Synthesis Workflow Diagram

Friedlander_Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Aminobenzaldehyde in Ethanol B Add 2-Pentanone and KOH A->B 1. Add Reagents C Reflux for 4-6 hours B->C 2. Heat D Solvent Removal C->D 3. Cool & Concentrate E Aqueous Work-up & Extraction D->E 4. Extract F Drying and Filtration E->F 5. Dry G Column Chromatography F->G 6. Purify H Pure 4-Propylquinoline G->H Final Product

Diagram 1. Workflow for the Friedländer Synthesis of 4-Propylquinoline.

Characterization of 4-Propylquinoline

The unambiguous identification and confirmation of the structure of the synthesized 4-propylquinoline are achieved through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-propylquinoline is expected to show characteristic signals for the aromatic protons of the quinoline ring system and the aliphatic protons of the propyl chain. The aromatic region (typically δ 7.0-9.0 ppm) will display a set of multiplets corresponding to the seven protons on the bicyclic ring. The propyl group will exhibit a triplet for the terminal methyl group (CH₃), a sextet for the methylene group adjacent to the methyl group (CH₂), and a triplet for the methylene group attached to the quinoline ring (CH₂).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The aromatic carbons of the quinoline ring will resonate in the downfield region (typically δ 120-150 ppm), while the aliphatic carbons of the propyl chain will appear in the upfield region (typically δ 10-40 ppm).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-propylquinoline will show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (171.24). The fragmentation pattern is expected to be dominated by the loss of an ethyl radical (M-29) to form a stable benzylic-type cation, which is a common fragmentation pathway for alkyl-substituted aromatic compounds.[9]

Infrared (IR) Spectroscopy

The IR spectrum of 4-propylquinoline will display characteristic absorption bands that confirm the presence of its key functional groups. These include:

  • C-H stretching (aromatic): ~3050 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1500-1600 cm⁻¹

  • C-H bending (aromatic): ~750-900 cm⁻¹

Applications in Drug Discovery and Development

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[4][5] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][4]

While specific biological activities of 4-propylquinoline are not extensively documented in publicly available literature, its structural similarity to other biologically active quinolines suggests its potential as a valuable building block in drug discovery programs. The propyl group at the C4 position can influence the molecule's lipophilicity and steric interactions with biological targets, potentially leading to novel pharmacological profiles.

The general importance of the quinoline scaffold in drug design can be illustrated by its role in targeting various cellular pathways. For instance, many quinoline-based anticancer agents function as topoisomerase inhibitors or kinase inhibitors.

Quinoline_Applications cluster_scaffold Quinoline Scaffold cluster_targets Potential Biological Targets cluster_activities Pharmacological Activities A 4-Propylquinoline (Building Block) B Kinases A->B Leads to Inhibition/Modulation of C Topoisomerases A->C Leads to Inhibition/Modulation of D Receptors A->D Leads to Inhibition/Modulation of E Enzymes A->E Leads to Inhibition/Modulation of F Anticancer B->F C->F D->F G Antimalarial D->G H Antibacterial D->H I Anti-inflammatory D->I E->F E->G E->H E->I

Sources

Foundational

Technical Guide: Solubility Profile & Solvent Selection for 4-Propylquinoline

The following technical guide details the solubility profile, physicochemical properties, and solvent selection criteria for 4-Propylquinoline , designed for researchers in medicinal chemistry and process development. CA...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and solvent selection criteria for 4-Propylquinoline , designed for researchers in medicinal chemistry and process development.

CAS: 20668-44-4 | Formula: C₁₂H₁₃N | MW: 171.24 g/mol [1][2][3][4][5]

Executive Summary

4-Propylquinoline is a lipophilic heterocyclic building block frequently utilized in the synthesis of antimalarial agents and kinase inhibitors.[2][3][4][5] Its solubility behavior is governed by the hydrophobic propyl chain and the basic nitrogen of the quinoline ring.[3][4][5] This guide provides an authoritative reference on its solubility across organic solvents, pH-dependent aqueous behavior, and experimental protocols for precise determination.[2][3][6][7]

Key Insight: As a weak base (pKa ~5.0), 4-Propylquinoline exhibits a "pH-switchable" solubility profile—highly soluble in organic solvents in its neutral form, but highly water-soluble in acidic environments as the quinolinium salt.[2][6][7]

Physicochemical & Solubility Landscape

Theoretical & Predicted Properties

Understanding the core physical parameters is essential for predicting solvent compatibility.[3][4][5]

ParameterValueImplications for Solubility
LogP (Octanol/Water) ~3.3 – 3.5 (Predicted)High lipophilicity; prefers non-polar/polar aprotic solvents.[1][2][3][4][5]
pKa (Conjugate Acid) ~4.9 – 5.2Ionizes in acidic media (pH < 3), increasing aqueous solubility.[1][7]
Physical State Viscous Liquid / OilMiscible with many organic solvents rather than requiring dissolution energy (lattice breaking).[1][3][4][5]
H-Bond Donors 0No self-association via H-bonds; relies on dipole-dipole interactions.[1][2][3][4][5]
H-Bond Acceptors 1 (Quinoline N)Good solubility in protic solvents (Alcohols) via H-bonding.[1][2][3][4][5]
Solvent Compatibility Matrix

The following data is synthesized from extraction protocols and structural analog analysis (quinoline/lepidine).

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)Excellent Preferred for extraction from aqueous phases.[1][2][3][4][5]
Esters Ethyl Acetate (EtOAc)Good/Excellent Standard solvent for reaction workup and chromatography.[1][3][4][5]
Alcohols Methanol, EthanolGood Suitable for hydrogenation reactions and crystallization.[1][3]
Aprotic Polar DMSO, DMFExcellent Ideal for biological assay stock solutions (>100 mM).[1][7]
Hydrocarbons Hexanes, HeptaneModerate/Low Often used to precipitate impurities; 4-Propylquinoline may remain in solution or oil out.[1][2][3][4][5]
Aqueous Water (pH 7)Insoluble < 0.1 mg/mL (Estimated).[1][4][5][7]
Aqueous Acid 0.1 M HClSoluble Forms water-soluble 4-propylquinolinium chloride.[1][2][3][4][5]

Mechanism of Action: pH-Dependent Solubility

The solubility of 4-Propylquinoline is not static; it is dynamically controlled by the pH of the environment.[2][3][4][5] This property is critical for purification (Acid-Base Extraction).[2][3][4][5]

Diagram 1: pH-Dependent Solubility Equilibrium

SolubilityMechanism cluster_organic Organic Phase (Lipophilic) cluster_aqueous Aqueous Phase (Hydrophilic) Neutral Neutral Form (Free Base) Soluble in DCM/EtOAc Cation Cationic Form (Quinolinium Salt) Soluble in Water/HCl Neutral->Cation  + H+ (Acidification)   Cation->Neutral  + OH- (Basification)   caption Fig 1: The reversible protonation of the quinoline nitrogen allows switching between phases.

[6][7]

Experimental Protocols (Self-Validating)

Protocol A: Kinetic Solubility Determination (High-Throughput)

Purpose: Rapidly estimate solubility for biological assays using DMSO stock.[2][3][4][5]

  • Preparation: Prepare a 10 mM stock solution of 4-Propylquinoline in DMSO.

  • Spiking: Add 10 µL of stock to 490 µL of buffer (PBS pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

  • Incubation: Shake at 500 rpm for 4 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Analyze filtrate via HPLC-UV (254 nm).

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    
    Validation Check: If the filtrate peak area is <90% of a solvent standard (e.g., in Acetonitrile), the compound has precipitated.[7]
    
Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Purpose: Accurate determination for formulation or process chemistry.[2][3][4][5]

  • Saturation: Add excess liquid 4-Propylquinoline (approx. 50 mg) to 2 mL of the target solvent (e.g., Water, Heptane) in a glass vial.

  • Equilibration: Cap tightly and agitate (orbital shaker) at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PTFE).

  • Quantification: Dilute the supernatant 1:100 in Methanol and quantify via HPLC.

    • Mobile Phase: 60:40 Acetonitrile:Water (+0.1% Formic Acid).[3][4][5][7]

    • Column: C18 Reverse Phase.[3][4][5]

Diagram 2: Solubility Determination Workflow

SolubilityWorkflow cluster_check Validation Step Start Start: 4-Propylquinoline Sample SolventChoice Select Solvent System (Aq. Buffer vs Organic) Start->SolventChoice Saturation Add Excess Compound (Saturation) SolventChoice->Saturation Equilib Equilibrate (24h, 25°C, Agitation) Saturation->Equilib Check Check Mass Balance (Did solid remain?) Saturation->Check Sep Phase Separation (Centrifuge/Filter) Equilib->Sep Analyze Quantify Supernatant (HPLC-UV / LC-MS) Sep->Analyze caption Fig 2: Standard Operating Procedure for Thermodynamic Solubility.

Applications & Formulation Implications

  • Synthesis Workup: Due to its high solubility in DCM and insolubility in basic water, 4-Propylquinoline should be extracted from reaction mixtures by adjusting the aqueous phase to pH > 9 and extracting with DCM or EtOAc.[2][3]

  • Salt Formation: To improve bioavailability or handleability (converting oil to solid), react with strong acids (HCl, H₂SO₄) in Ethanol/Diethyl Ether to precipitate the crystalline salt.[6][7]

  • Storage: Store neat liquid under nitrogen at 4°C. Solutions in DMSO are stable at -20°C for >6 months.

References

  • National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 588471, 4-Propylquinoline. Retrieved from [Link]

  • Google Patents. (2012).[3][4][5] US8263594B2 - Aryloxy and arylalkyleneoxy substituted imidazoquinolines.[2][3][4][5] (Describes synthesis and extraction of propylquinoline derivatives). Retrieved from

  • Yalkowsky, S. H., et al. (2010).[3][4][5][7] Handbook of Aqueous Solubility Data. CRC Press.[3][4][5] (General reference for quinoline class solubility).

Sources

Exploratory

therapeutic potential of 4-substituted quinolines

Therapeutic Potential of 4-Substituted Quinolines: A Technical Deep Dive Executive Summary The 4-substituted quinoline scaffold represents one of the most enduring and "privileged" structures in medicinal chemistry. Hist...

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Potential of 4-Substituted Quinolines: A Technical Deep Dive

Executive Summary

The 4-substituted quinoline scaffold represents one of the most enduring and "privileged" structures in medicinal chemistry. Historically anchored by the antimalarial success of chloroquine, this pharmacophore has evolved far beyond antiparasitic applications. In the current drug development landscape (2024–2025), 4-substituted quinolines are emerging as potent Type I/II kinase inhibitors in oncology and ATP synthase inhibitors in multidrug-resistant (MDR) bacteriology.

This guide analyzes the structural determinants of the 4-position, details the distinct mechanisms of action across therapeutic domains, and provides validated protocols for synthesis and biological evaluation. It is designed for researchers seeking to exploit this scaffold for novel target engagement.[1]

Structural Biology & SAR: The "Privileged" 4-Position

The quinoline ring system is a benzopyridine. The C4 position is electronically unique due to the nitrogen atom in the pyridine ring, which induces a dipole that makes C4 susceptible to nucleophilic attack, yet capable of strong intermolecular interactions once substituted.

Key SAR Determinants:
  • The 4-Amino/Anilino Moiety: This is the primary driver of target affinity.

    • In Kinases: The NH group at position 4 often functions as a critical Hydrogen Bond Donor (HBD) to the "hinge region" of the kinase ATP-binding pocket (e.g., Met319 in Abl kinase for Bosutinib).

    • In Heme Binding: The 4-amino group is essential for

      
      -
      
      
      
      stacking interactions with porphyrin rings, preventing hemozoin formation.
  • The 7-Position (Halogenation): A chlorine or halogen at C7 is not merely a metabolic blocker; it significantly enhances lipophilicity (

    
    ), facilitating transport across the parasitic digestive vacuole membrane or the bacterial cell wall.
    
  • The 3-Position (Electronic Tuning): Introduction of electron-withdrawing groups (e.g., -CN in Bosutinib) at C3 modulates the pKa of the quinoline nitrogen, optimizing the drug's protonation state for specific subcellular compartments (lysosomes vs. cytosol).

Visualization: Structure-Activity Relationship (SAR)

SAR_Map Quinoline 4-Substituted Quinoline Core Pos4 Position 4 (Amino/Anilino) Primary Interaction Site Quinoline->Pos4 Pos7 Position 7 (Halogen/Cl) Lipophilicity & Permeation Quinoline->Pos7 Pos3 Position 3 (EWG/CN) Electronic Tuning (pKa) Quinoline->Pos3 RingN Ring Nitrogen (N1) H-Bond Acceptor / 'Anchor' Quinoline->RingN Kinase Kinase Hinge Binding (e.g., Bosutinib) Pos4->Kinase H-Bond Donor Heme Heme Stacking (e.g., Chloroquine) Pos4->Heme pi-pi Stacking Vacuole Vacuolar Accumulation (Ion Trapping) Pos7->Vacuole Increases logP RingN->Kinase H-Bond Acceptor

Figure 1: SAR map illustrating the functional roles of key positions on the quinoline scaffold.

Therapeutic Domains: Mechanisms & Recent Advances

A. Oncology: Kinase Inhibition (Src/Abl)

Unlike 4-anilinoquinazolines (e.g., Gefitinib) which primarily target EGFR, 4-anilinoquinolines have carved a niche in targeting non-receptor tyrosine kinases.

  • Case Study: Bosutinib (Ski-606):

    • Structure: A 4-anilinoquinoline-3-carbonitrile.

    • Mechanism:[2][3][4] It functions as a dual Src/Abl inhibitor. The nitrile group at C3 interacts with the gatekeeper residue (Thr338 in c-Src), distinguishing its binding mode from quinazoline inhibitors.

    • Clinical Utility: Approved for Ph+ Chronic Myeloid Leukemia (CML), specifically effective against strains resistant to Imatinib.

B. Infectious Diseases: The New Wave
  • Antimalarial (Classic & Next-Gen):

    • Mechanism:[2][3][4] Inhibition of hemozoin formation. The parasite digests hemoglobin, releasing toxic free heme. 4-aminoquinolines bind to heme dimers (hematin), preventing their crystallization into non-toxic hemozoin. The free heme builds up, lysing the parasite.

    • Recent Advance (2025): Novel derivatives like MAQ and BAQ (N-benzyl-4-aminoquinolines) have been synthesized to retain activity against chloroquine-resistant P. falciparum while avoiding the formation of toxic quinone-imine metabolites associated with Amodiaquine [1].

  • Antibacterial (Emerging Target: ATP Synthase):

    • Mechanism:[2][3][4] While older quinolines targeted DNA gyrase, recent studies (2023–2025) identify ATP synthase as a critical target for 4-substituted quinolines against MDR Mycobacterium tuberculosis and Acinetobacter baumannii.

    • Action: These compounds bind to the c-ring of the F0 rotor, mechanically blocking the proton-driven rotation necessary for ATP synthesis [2].[5] This is distinct from the mechanism of fluoroquinolones.

Visualization: Dual Mechanism of Action

Mechanism_Flow cluster_Malaria Pathway A: Antimalarial (Parasite) cluster_Cancer Pathway B: Oncology (Tumor Cell) Drug 4-Substituted Quinoline Heme Free Heme (Toxic) Complex Drug-Heme Complex Drug->Complex Intercalation Inhibited Kinase-Drug Complex (Inactive) Drug->Inhibited Hemozoin Hemozoin (Non-toxic Crystal) Heme->Hemozoin Crystallization Heme->Complex Complex->Hemozoin BLOCKS Death1 Parasite Lysis via Oxidative Stress Complex->Death1 Kinase Src/Abl Kinase (Active) Kinase->Inhibited Drug Binds Hinge ATP ATP ATP->Inhibited Competition Death2 Apoptosis / Reduced Proliferation Inhibited->Death2

Figure 2: Mechanistic divergence between heme detoxification inhibition (malaria) and kinase competition (oncology).

Experimental Protocols

Protocol A: Synthesis of 4-Aminoquinolines via SNAr

Rationale: This is the most robust method for introducing complex amine side chains into the 4-position, utilizing the electron-deficient nature of the 4-chloroquinoline precursor.

Materials:

  • 4,7-Dichloroquinoline (1.0 equiv)

  • Target Amine (e.g., N1,N1-diethylpentane-1,4-diamine) (1.2–3.0 equiv)

  • Solvent: Ethanol (standard) or NMP (for difficult substrates)

  • Catalyst: Catalytic HCl or p-TsOH (optional, accelerates reaction)

Step-by-Step Methodology:

  • Preparation: Dissolve 4,7-dichloroquinoline (10 mmol) in anhydrous ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add the requisite amine (30 mmol) dropwise. Note: Excess amine acts as a base to scavenge HCl generated.

  • Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup:

    • Cool reaction to room temperature.

    • Basify with 1M NaOH (pH ~10-11).

    • Extract with Dichloromethane (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Protocol B: Heme Crystallization Inhibition Assay (Bioassay)

Rationale: Validates the antimalarial mechanism in vitro without requiring live parasite culture.

Methodology:

  • Stock Solutions: Prepare 10 mM Hemin chloride in DMSO and 1M Sodium Acetate buffer (pH 5.0).

  • Incubation: In a 96-well plate, mix:

    • 100 µL Hemin solution (final conc. 100 µM).

    • 100 µL Test Compound (varying concentrations).

    • Incubate at 37°C for 12–24 hours to allow polymerization (hemozoin formation).

  • Quantification:

    • Add 100 µL of 2.5% SDS in 0.1 M NaHCO₃ (solubilizes free heme but not hemozoin crystals).

    • Transfer supernatant to a new plate.

    • Measure absorbance at 405 nm (Soret band of free heme).

  • Analysis: Lower absorbance indicates higher polymerization (ineffective drug). Higher absorbance indicates inhibited polymerization (effective drug). Calculate IC₅₀.

Visualization: Synthesis Workflow

Synthesis_Workflow Start 4,7-Dichloroquinoline (Electrophile) Conditions Reflux (EtOH/NMP) 12-24h, 80-140°C Start->Conditions Reagent Primary/Secondary Amine (Nucleophile) Reagent->Conditions Intermediate Meisenheimer Complex Conditions->Intermediate S_NAr Attack Product 4-Substituted Aminoquinoline Intermediate->Product Cl- Elimination

Figure 3: Nucleophilic Aromatic Substitution (SNAr) pathway for synthesizing 4-aminoquinolines.

Future Outlook

The 4-substituted quinoline scaffold is currently evolving into PROTAC (Proteolysis Targeting Chimera) design. By linking a 4-anilinoquinoline (kinase binder) to an E3 ligase ligand, researchers are creating degraders that not only inhibit but destroy oncogenic kinases like BCR-ABL. Furthermore, the discovery of ATP synthase inhibition in bacteria opens a new "niche" for this scaffold in fighting antimicrobial resistance (AMR).

References

  • Rajapakse, C. S. K., et al. (2015). "Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum." PLOS ONE. Available at: [Link]

  • Steed, R., et al. (2025).[6] "Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa." ChemMedChem. Available at: [Link]

  • Olafson, K. N., et al. (2017). "Quinolines block every step of malaria heme crystal growth." PNAS. Available at: [Link]

  • Aguiar, A. C. C., et al. (2012). "Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites." PLOS ONE. Available at: [Link]

  • Goyal, L., et al. (2023).[7] "Futibatinib for FGFR2-Rearranged Intrahepatic Cholangiocarcinoma." New England Journal of Medicine. (Contextual reference for Kinase Inhibitor landscape). Available at: [Link]

Sources

Foundational

Physicochemical Profiling of 4-Propylquinoline: A Technical Guide for Synthesis and Application

The following technical guide details the physicochemical profile, synthesis, and application of 4-Propylquinoline , structured for researchers in medicinal chemistry and organic synthesis. Introduction: The 4-Substitute...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 4-Propylquinoline , structured for researchers in medicinal chemistry and organic synthesis.

Introduction: The 4-Substituted Quinoline Scaffold

In the hierarchy of nitrogen heterocycles, the quinoline core is ubiquitous, serving as the backbone for antimalarials (chloroquine), kinase inhibitors, and diverse agrochemicals. While 2-substituted quinolines are synthetically accessible via direct alkylation, 4-propylquinoline (CAS: 20668-44-4) represents a more challenging and sterically distinct motif.

The 4-position is critical in drug development because substituents here project into a different vector of the binding pocket compared to the 2- or 3-positions, often overcoming resistance mechanisms in kinase targets or enhancing lipophilic interaction with hydrophobic protein clefts. This guide provides the critical data and robust methodologies required to synthesize and validate this specific isomer.

Physicochemical Data Profile

Due to the lower commercial availability of the 4-isomer compared to 2-propylquinoline, experimental data is often conflated. The table below distinguishes between the Target (4-Propyl) and the Reference Standard (2-Propyl) to ensure accurate identification.

Table 1: Comparative Physicochemical Properties

Property4-Propylquinoline (Target)2-Propylquinoline (Reference)Significance
CAS Number 20668-44-4 1613-32-7CRITICAL: Verify CAS to avoid isomer confusion.
Molecular Formula C₁₂H₁₃NC₁₂H₁₃NIsomers share identical mass (MW 171.24).
Boiling Point (760 mmHg) 298°C ± 10°C (Predicted)290-292°C (Exp.)4-substituted isomers typically exhibit higher BPs due to molecular symmetry and packing.
Density (20°C) 1.052 ± 0.06 g/cm³ (Predicted)1.060 g/cm³ (Exp.)Density is comparable; separation by gravity is not feasible.
Refractive Index (

)
1.592 (Predicted)1.586 (Exp.)High refractive index characteristic of fused aromatics.
LogP (Octanol/Water) 3.64 ± 0.30 3.4 - 3.8High lipophilicity; requires organic solvents (DCM, EtOAc) for extraction.
pKa (Conjugate Acid) 5.35 ± 0.10 5.80The 4-propyl group provides less steric shielding to the Nitrogen lone pair than the 2-propyl, affecting basicity.

*Note: Where specific experimental values for the 4-isomer are absent in open literature, consensus predictive models (ACD/Labs, ChemAxon) are utilized. The 2-isomer data serves as a validation anchor.

Synthetic Methodology: The "Self-Validating" Protocol

Direct alkylation of quinoline (e.g., Minisci reaction) often yields a mixture of 2- and 4-isomers, requiring tedious chromatographic separation. To ensure regiospecificity and high purity, we employ a stepwise approach: Conrad-Limpach Cyclization followed by Kumada Cross-Coupling .

Workflow Visualization

SynthesisWorkflow Start Aniline + Diethyl Ethoxymethylene malonate Inter1 Enamine Intermediate Start->Inter1 Condensation (100°C) Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization -EtOH Prod1 4-Hydroxyquinoline Cyclization->Prod1 Chlorination POCl3 Chlorination Prod1->Chlorination Prod2 4-Chloroquinoline Chlorination->Prod2 Coupling Kumada Coupling (PrMgBr, Ni(dppp)Cl2) Prod2->Coupling Final 4-PROPYLQUINOLINE (Target) Coupling->Final

Figure 1: Regioselective synthesis pathway avoiding isomer contamination.

Detailed Protocol
Step 1: Synthesis of 4-Chloroquinoline (Precursor)

Rationale: The 4-OH group is a poor leaving group. Converting it to 4-Cl activates the position for metal-catalyzed coupling.

  • Cyclization: Reflux aniline (1.0 eq) and diethyl ethoxymethylene malonate (1.0 eq) in ethanol for 2 hours. Remove solvent to obtain the enamine.

  • Thermal Closure: Add the enamine dropwise to refluxing diphenyl ether (Dowtherm A) at 250°C. Critical: High temperature is required to overcome the activation energy for aromaticity-breaking cyclization.

  • Chlorination: Treat the resulting 4-hydroxyquinoline with phosphorus oxychloride (

    
    , 3.0 eq) at reflux (105°C) for 2 hours.
    
  • Workup: Quench carefully on ice/ammonia. Extract with dichloromethane.[1][2][3]

Step 2: Kumada Cross-Coupling (Target Synthesis)

Rationale: Nickel-catalyzed coupling of Grignard reagents is superior to nucleophilic substitution for electron-rich aromatics.

  • Reagents: 4-Chloroquinoline (1.0 eq), Propylmagnesium bromide (1.2 eq, 2M in ether),

    
     (5 mol% catalyst).
    
  • Solvent: Anhydrous THF (Must be dry; water kills the Grignard).

  • Procedure:

    • Dissolve 4-chloroquinoline and Ni catalyst in THF under Nitrogen atmosphere.

    • Cool to 0°C.

    • Add Propylmagnesium bromide dropwise over 20 minutes. Observation: Solution will turn from green (Ni) to reddish-brown (active species).

    • Reflux for 12 hours.

    • Quench: Add saturated

      
       solution.
      
    • Purification: Silica gel chromatography (Hexane:EtOAc 9:1). 4-Propylquinoline elutes after non-polar impurities but before unreacted 4-chloroquinoline.

Analytical Validation (QC)

To ensure the product is 4-propylquinoline and not the 2-isomer (which can form if the Grignard attacks the pyridine ring directly), use this validation logic.

ValidationLogic Sample Isolated Sample HNMR 1H NMR (Aromatic Region) Sample->HNMR Singlet Singlet at ~8.7-8.9 ppm? HNMR->Singlet Check H-2 Coupling Doublet at ~8.1 ppm? Singlet->Coupling No Pass CONFIRMED 4-Propylquinoline Singlet->Pass Yes (H-2 is unsubstituted) Fail REJECT (Likely 2-Propyl) Coupling->Fail Yes (H-3/H-4 coupling indicates 2-subst)

Figure 2: NMR decision tree for isomer confirmation.

Key Diagnostic Signals:

  • 1H NMR (

    
    ):  Look for a sharp singlet  (or doublet with small meta-coupling) at δ 8.7–8.9 ppm . This corresponds to the proton at position 2 (
    
    
    
    ).
    • If this proton is absent: You have made 2-propylquinoline.

    • If this proton is a doublet (J~8Hz): You have a different substitution pattern.

  • GC-MS: Molecular ion

    
     m/z. Base peak will likely be 
    
    
    
    (loss of ethyl group) or
    
    
    (loss of propyl), depending on fragmentation stability.

Applications in Drug Development[4]

  • Lipophilicity Modulation: The introduction of the propyl group at C4 increases LogP by approximately 1.5 units compared to the parent quinoline. This is used to enhance blood-brain barrier (BBB) penetration in neuro-active candidates.

  • Steric Blocking: In kinase inhibitors, a 4-propyl group can occupy the "gatekeeper" region or hydrophobic back-pocket, potentially overcoming resistance mutations that block smaller substituents (like methyl).

  • Metabolic Stability: Unlike the 2-position, which is prone to oxidation by aldehyde oxidase (AOX), the 4-position is generally more metabolically stable, though the propyl chain itself may undergo

    
    -oxidation.
    

References

  • Conrad-Limpach Synthesis Review

    • Source: SynArchive & Organic Chemistry Portal.
    • Relevance: Establishes the foundational route to 4-hydroxyquinoline precursors.
    • Link:

  • Physicochemical Data (2-Propylquinoline Reference)

    • Source: PubChem Compound Summary for CID 74166 (2-Propylquinoline).
    • Relevance: Provides the experimental baseline (BP 290°C) used to validate the predicted properties of the 4-isomer.
    • Link:

  • Synthesis of 4-Alkylquinolines via Cross-Coupling

    • Source: Wolf, C. et al. "Regioselective Cross-Coupling Reactions of Haloquinolines." Journal of Organic Chemistry.
    • Relevance: Validates the use of Ni/Pd catalysis for functionalizing 4-chloroquinolines.
    • Link: [J. Org.[4] Chem. Cross-Coupling Methods]([Link]) (General Journal Link)

  • CAS Identification

    • Source: AiFChem / Common Chemistry.
    • Relevance: Confirms CAS 20668-44-4 is the specific identifier for 4-propylquinoline.
    • Link:

Sources

Exploratory

Technical Guide: Scalable Synthesis of 4-Propylquinoline

Part 1: Executive Summary & Strategic Analysis 4-Propylquinoline (CAS: 7661-47-4) is a critical heteroaromatic scaffold in drug discovery, serving as a core pharmacophore in antimalarial (chloroquine analogs), antibacter...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

4-Propylquinoline (CAS: 7661-47-4) is a critical heteroaromatic scaffold in drug discovery, serving as a core pharmacophore in antimalarial (chloroquine analogs), antibacterial, and receptor-modulating therapeutics. While simple in structure, the introduction of the n-propyl group at the C4 position presents specific regiochemical challenges.

Direct alkylation of the quinoline ring often yields mixtures of C2 and C4 isomers.[1] Consequently, this guide prioritizes indirect regioselective synthesis via the 4-chloroquinoline intermediate. This approach guarantees structural integrity and scalability, essential for GLP/GMP environments.

Route Comparison Matrix
FeatureRoute A: Fe-Catalyzed Cross-Coupling Route B: Pd-Catalyzed Suzuki Route C: Radical Minisci
Primary Mechanism Nucleophilic Substitution (Kumada-type)Transmetallation (Suzuki-Miyaura)Radical Alkylation
Regioselectivity High (>99% C4) High (>99% C4) Low (C2/C4 mixture)
Scalability Excellent (Kilogram)Good (Gram to Kilo)Moderate (Milligram)
Cost Efficiency High (Cheap Fe catalyst)Moderate (Pd catalyst)High (Reagents cheap)
Key Precursor 4-Chloroquinoline4-ChloroquinolineQuinoline
Recommendation Primary Process Route Functional Group Tolerant Rapid Prototyping Only

Part 2: Retrosynthetic Analysis

To ensure unambiguous regiochemistry, we disconnect the C4-propyl bond to reveal 4-chloroquinoline as the electrophilic partner. This intermediate is traced back to aniline and diethyl ethoxymethylenemalonate (DEEM) via the Gould-Jacobs reaction, a robust industrial standard.

Retrosynthesis Target 4-Propylquinoline Inter1 4-Chloroquinoline Target->Inter1 Fe-Cat Coupling (C-C Bond Formation) Inter2 4-Hydroxyquinoline Inter1->Inter2 Deoxychlorination (POCl3) Start1 Aniline Inter2->Start1 Gould-Jacobs Cyclization Start2 Diethyl ethoxymethylene- malonate (DEEM) Inter2->Start2

Figure 1: Retrosynthetic logic flow prioritizing the 4-chloro intermediate for regiocontrol.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of the Core (4-Chloroquinoline)

This phase establishes the electrophilic scaffold. The Gould-Jacobs protocol is selected for its atom economy and lack of complex catalysts.

Step 1: Gould-Jacobs Cyclization

  • Condensation: Mix Aniline (1.0 eq) and Diethyl ethoxymethylenemalonate (1.0 eq) in a round-bottom flask. Heat to 100°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap if scaling up.

    • Mechanistic Insight: This forms the anilinoacrylate intermediate via addition-elimination.

  • Cyclization: Add the crude oil dropwise to refluxing Diphenyl ether (250°C). Stir for 30-60 mins.

    • Critical Control: High temperature is non-negotiable to overcome the activation energy for aromaticity-breaking cyclization.

  • Workup: Cool to RT. Dilute with hexane to precipitate 4-Hydroxyquinoline . Filter and wash with hexane to remove diphenyl ether.

Step 2: Deoxychlorination

  • Suspend 4-Hydroxyquinoline (1.0 eq) in POCl

    
      (5.0 eq).
    
  • Reflux (105°C) for 2 hours. The suspension will clear as the chloro-species forms.

  • Quench: Pour carefully onto crushed ice/NH

    
    OH mixture to neutralize. Extract with DCM.
    
    • Yield Expectation: 85-95% over two steps.

Phase 2: The Primary Route (Iron-Catalyzed Cross-Coupling)

Rationale: Palladium-catalyzed cross-couplings of alkyl halides with sp


 centers often suffer from 

-hydride elimination. Iron catalysts (Fe(acac)

) facilitate rapid coupling via a radical mechanism that suppresses this side reaction, offering a superior profile for introducing the propyl chain.

Reagents:

  • Substrate: 4-Chloroquinoline (1.0 eq)

  • Nucleophile:

    
    -Propylmagnesium bromide (2.0 M in THF, 1.5 eq)
    
  • Catalyst: Iron(III) acetylacetonate [Fe(acac)

    
    ] (5 mol%)
    
  • Solvent: Anhydrous THF / NMP (10:1 ratio)

Protocol:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve 4-chloroquinoline (10 mmol) and Fe(acac)

    
     (0.5 mmol) in anhydrous THF (50 mL) and NMP (5 mL).
    
    • Note: NMP is a critical co-solvent that stabilizes the active low-valent iron species.

  • Addition: Cool the mixture to 0°C. Add

    
    -Propylmagnesium bromide dropwise over 20 minutes.
    
    • Observation: The solution typically turns dark brown/black, indicating the formation of the active Fe-species.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1 hour. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Carefully add saturated NH

    
    Cl solution.
    
  • Purification: Extract with EtOAc, dry over MgSO

    
    , and concentrate. Purify via flash chromatography (Silica, 0-20% EtOAc in Hexane).
    

Mechanism of Action (Fe-Catalysis): Unlike the Pd(0)/Pd(II) cycle, this reaction operates via an Fe(I)/Fe(III) or Fe(-II)/Fe(0) manifold involving single-electron transfer (SET), which facilitates the activation of the C-Cl bond and subsequent alkylation.

IronCycle Fe_Pre Fe(acac)3 (Precatalyst) Fe_Red Fe_red (Active Species) Fe_Pre->Fe_Red Pr-MgBr (Reduction) OxAdd Oxidative Addition [Fe]-Cl / R-Cl Fe_Red->OxAdd 4-Chloroquinoline TransMet Transmetallation (+ Pr-MgBr) OxAdd->TransMet RedElim Reductive Elimination (- MgBrCl) TransMet->RedElim RedElim->Fe_Red Regeneration Product 4-Propylquinoline RedElim->Product

Figure 2: Proposed catalytic cycle for Iron-catalyzed cross-coupling involving oxidative addition and reductive elimination.

Phase 3: Alternative Route (Suzuki-Miyaura)

Rationale: If the molecule contains ester or ketone functional groups sensitive to Grignard reagents, the Suzuki coupling is the preferred alternative.

Protocol:

  • Mix: 4-Chloroquinoline (1.0 eq),

    
    -Propylboronic acid (1.5 eq), K
    
    
    
    PO
    
    
    (3.0 eq).
  • Catalyst: Pd(dppf)Cl

    
     (5 mol%). The bidentate ligand prevents 
    
    
    
    -hydride elimination.
  • Solvent: Dioxane/Water (4:1). Degas thoroughly.

  • Conditions: Heat at 90°C for 12 hours.

  • Note: Alkyl boronic acids can be slow to transmetallate. The use of Potassium n-propyltrifluoroborate often improves yields.

Part 4: Analytical Validation

To certify the synthesized material, compare against these expected spectral characteristics:

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       8.80 (d, J=4.5 Hz, 1H, H-2) – Characteristic downfield doublet.
      
    • 
       8.10 (d, 1H, H-8)
      
    • 
       7.25 (d, 1H, H-3)
      
    • 
       3.05 (t, 2H, Ar-CH
      
      
      
      -) – Benzylic protons.
    • 
       1.75 (m, 2H, -CH
      
      
      
      -)
    • 
       1.05 (t, 3H, -CH
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       = 172.11
      

Part 5: References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[2] Link

  • Fürstner, A.; Martin, R. (2005). "Iron-Catalyzed Cross-Coupling Reactions of Alkyl-Grignard Reagents with Aryl Chlorides, Tosylates, and Triflates." Chemistry - A European Journal. Link

  • Dunet, J.; Knochel, P. (2006). "Iron-Catalyzed Cross-Coupling between Heterocyclic Halides and Aryl- or Alkylmagnesium Reagents." Synlett. Link

  • Minisci, F.; et al. (1971). "Nucleophilic character of alkyl radicals: Homolytic alkylation of quinoline and pyridine." Tetrahedron. Link

  • Molander, G. A.; Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition. Link

Sources

Foundational

Toxicological Profile of Propyl-Substituted Quinolines

Mechanisms, Bioactivation, and Risk Assessment Executive Summary The quinoline scaffold is ubiquitous in medicinal chemistry, serving as the core structure for antimalarials, antivirals, and kinase inhibitors. However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Bioactivation, and Risk Assessment

Executive Summary

The quinoline scaffold is ubiquitous in medicinal chemistry, serving as the core structure for antimalarials, antivirals, and kinase inhibitors. However, the introduction of alkyl substituents—specifically a propyl group (


) —significantly alters the physicochemical and toxicological landscape of the molecule. While the propyl chain enhances lipophilicity and membrane permeability, it simultaneously elevates the risk of hERG channel inhibition  (cardiotoxicity) and modifies the metabolic clearance pathways, potentially leading to the formation of reactive quinone imines (hepatotoxicity).

This guide provides a mechanistic analysis of propyl-substituted quinolines, detailing the structure-toxicity relationships (STR), metabolic bioactivation pathways, and validated protocols for safety assessment.

Physicochemical Drivers of Toxicity

The toxicity of propyl-substituted quinolines is governed largely by the increase in lipophilicity (


) conferred by the alkyl chain compared to the parent quinoline or methyl-substituted analogs.
ParameterEffect of Propyl SubstitutionToxicological Implication
Lipophilicity (

)
Increases by ~1.5 units vs. HEnhanced blood-brain barrier (BBB) penetration (CNS toxicity risk) and higher affinity for hydrophobic pockets in hERG channels.[1]
Steric Bulk Moderate increaseCan hinder detoxification enzymes (e.g., glucuronidation) if the propyl group is adjacent to the metabolic site (ortho-substitution).
Electronic Effect Weak electron-donating (+I)Increases electron density on the ring, potentially facilitating oxidation by CYP450 enzymes.[1]

Key Insight: The "Goldilocks Zone" for drug-likeness often targets a


 of 2–4.[1] Propyl-quinolines frequently push the upper boundaries of this zone, increasing the risk of phospholipidosis  (lysosomal accumulation) due to the combination of a basic nitrogen (

~4.9–5.4) and a lipophilic tail.[1]
Metabolic Bioactivation & Hepatotoxicity[1][2][3][4][5][6]

The primary driver of hepatic injury in quinoline derivatives is metabolic activation . The propyl group influences regioselectivity, determining whether the molecule undergoes safe clearance or toxification.

2.1 The Bioactivation Pathway

Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) metabolize propyl-quinolines via two competing pathways:

  • Ring Oxidation (Toxic): Epoxidation of the 5,6- or 7,8-positions.[1] These epoxides are electrophilic and can bind covalently to hepatic proteins, causing immune-mediated hepatotoxicity.[1]

  • Side-Chain Oxidation (Detoxification): Hydroxylation of the propyl chain (

    
     or 
    
    
    
    oxidation) renders the molecule more polar and excretable.[1]
2.2 Mechanism of Action

If the propyl group blocks safe metabolic sites (steric hindrance) or if the ring is electron-rich, the pathway shifts toward the formation of Quinone Imines . These are highly reactive Michael acceptors that deplete cellular Glutathione (GSH).[1]

Diagram 1: Metabolic Bioactivation vs. Detoxification Pathway

MetabolicPathway Parent Propyl-Quinoline (Parent) CYP CYP450 (3A4/2D6) Parent->CYP Epoxide Arene Epoxide (Reactive Intermediate) CYP->Epoxide Ring Oxidation Hydroxy Hydroxy-Propyl Metabolite CYP->Hydroxy Side-chain Oxidation (Preferred) Quinone Quinone Imine Epoxide->Quinone Rearrangement GSH GSH Conjugate (Safe Excretion) Epoxide->GSH Adduct Protein Adduct (Hepatotoxicity) Quinone->Adduct Covalent Binding (No GSH) Quinone->GSH Glutathione S-Transferase

Caption: Divergent metabolic pathways.[1] Ring oxidation leads to toxic intermediates (Red), while side-chain oxidation promotes clearance (Green).

Cardiotoxicity: The hERG Liability

Propyl-substituted quinolines carry a distinct risk of inhibiting the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary cause of drug-induced QT prolongation and Torsades de Pointes arrhythmias.[1]

  • Mechanism: The hERG channel pore is unusually large and hydrophobic. It contains two aromatic residues (Tyr652 and Phe656 ) that interact via

    
    -stacking with drug molecules.[1]
    
  • The Propyl Factor: The propyl chain acts as a "hydrophobic anchor." While a methyl group might not provide sufficient binding energy, the propyl group is long enough to extend into the hydrophobic pocket formed by Phe656, stabilizing the drug-channel complex and blocking

    
     current.
    

SAR Rule of Thumb:


 decreases (toxicity increases) as alkyl chain length increases from Methyl 

Ethyl

Propyl.
Genotoxicity and Intercalation

Quinolines are planar aromatic systems capable of DNA intercalation .[1]

  • Risk: The planar ring slides between DNA base pairs, causing frameshift mutations.

  • Propyl Modulation:

    • 2-Propyl substitution: Often reduces genotoxicity compared to the unsubstituted parent. The steric bulk of the propyl group at the 2-position distorts the planarity or sterically hinders the molecule from fitting between base pairs.

    • Planar isomers (e.g., 6-propyl): May retain intercalating potential if the substituent does not disrupt the stacking geometry.

Experimental Protocols for Toxicity Assessment

To validate the safety of a propyl-quinoline candidate, a tiered screening cascade is required.

5.1 Protocol: High-Content Hepatotoxicity Screening (In Vitro)

Objective: Assess cytotoxicity and mitochondrial health in HepG2 or primary human hepatocytes.

  • Cell Seeding: Plate HepG2 cells at

    
     cells/well in 96-well collagen-coated plates. Culture for 24h.
    
  • Dosing: Prepare propyl-quinoline stock in DMSO. Serial dilute to test concentrations (

    
    ). Ensure final DMSO 
    
    
    
    .
  • Incubation: Incubate for 24h and 48h.

  • Multiplexed Staining:

    • Viability: Calcein AM (Green).[1]

    • Mitochondrial Potential: TMRM (Red).[1] A decrease indicates mitochondrial uncoupling.[1]

    • Nuclear Morphology: Hoechst 33342 (Blue).[1] Look for condensation (apoptosis).[1]

  • Data Analysis: Calculate

    
     for viability and 
    
    
    
    for mitochondrial depolarization.[1] A ratio of
    
    
    suggests specific mitochondrial toxicity.
5.2 Protocol: hERG Patch Clamp (Gold Standard)

Objective: Quantify


 channel blockade.
  • System: Automated patch clamp (e.g., QPatch or Patchliner) using CHO cells stably expressing hERG.[1]

  • Solutions: Extracellular (Tyrode’s); Intracellular (K-Aspartate based).[1]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (activates channels).

    • Repolarize to -40 mV (elicits tail current).[1]

  • Measurement: Measure the peak tail current amplitude in the presence of the propyl-quinoline relative to baseline.

  • Criteria:

    
     inhibition at 
    
    
    
    is a "Red Flag" for regulatory progression.[1]

Diagram 2: Toxicity Screening Workflow

ScreeningWorkflow cluster_Tier1 Tier 1: In Silico & Early In Vitro cluster_Tier2 Tier 2: Functional Toxicology cluster_Tier3 Tier 3: In Vivo Confirmation Start New Propyl-Quinoline Candidate QSAR QSAR Modeling (Derek/Sarah) Start->QSAR Microsomal Microsomal Stability (Metabolite ID) QSAR->Microsomal If Alert Negative hERG hERG Patch Clamp (Cardiotoxicity) Microsomal->hERG HepG2 Hepatocyte Imaging (HCS Assay) Microsomal->HepG2 Ames Ames Test (Genotoxicity) Microsomal->Ames RatTox 14-Day Rat Tox (Liver Histology) hERG->RatTox Pass Decision Go / No-Go hERG->Decision IC50 < 10uM (Fail) HepG2->RatTox Pass HepG2->Decision Mito Tox (Fail) Ames->RatTox Pass Ames->Decision Positive (Fail) Telemetry Telemetry (QT Interval) RatTox->Telemetry

Caption: Integrated screening cascade. Failures at Tier 2 (Yellow) prevent progression to costly Tier 3 (Red) studies.

References
  • Eyer, P. (1994).[1] Reactions of quinone imines with glutathione and their role in toxicity. Chemico-Biological Interactions , 92(1-3), 241-259.[1]

  • Vandenberg, J.I., et al. (2012).[1] hERG K+ channels: structure, function, and clinical significance. Physiological Reviews , 92(3), 1393-1478.[1]

  • Marengo, E., et al. (2008).[1] Structure-toxicity relationships of quinoline derivatives. Journal of Chromatography B , 875(2), 414-422.[1]

  • Redinbo, M.R., et al. (2003).[1] Human CYP3A4-mediated metabolism of quinoline derivatives. Biochemical Pharmacology , 65(10), 1673-1684.[1]

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 4-Propylquinoline via Friedländer Condensation

Executive Summary The synthesis of 4-substituted quinolines is a critical workflow in the development of antimalarial (e.g., chloroquine analogues) and antibacterial agents. While 2- and 3-substituted quinolines are read...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-substituted quinolines is a critical workflow in the development of antimalarial (e.g., chloroquine analogues) and antibacterial agents. While 2- and 3-substituted quinolines are readily accessible via standard Friedländer protocols using 2-aminobenzaldehyde, the 4-propylquinoline target requires a specific retrosynthetic adjustment: the utilization of 2-aminobutyrophenone (1-(2-aminophenyl)butan-1-one) as the nucleophilic scaffold.

This Application Note details two validated protocols for synthesizing 4-propylquinoline:

  • Method A (Classic): Brønsted acid-catalyzed condensation using paraldehyde.

  • Method B (Green/Catalytic): Molecular iodine (

    
    ) catalyzed annulation under mild conditions.[1]
    

Retrosynthetic Logic & Mechanism

The Regioselectivity Challenge

In a standard Friedländer condensation between 2-aminobenzaldehyde and a ketone (e.g., 2-pentanone), the reaction favors the formation of 2- or 3-substituted quinolines due to the steric and electronic preference of the aldol condensation at the ketone's


-position.

To exclusively install a propyl group at the C4 position , the alkyl chain must originate from the ortho-amino component rather than the external ketone. Therefore, the carbonyl carbon of the 2-aminophenyl ketone becomes the C4 atom of the quinoline ring.

Reaction Pathway

The synthesis involves the condensation of 2-aminobutyrophenone (1) with acetaldehyde (2) (generated in situ from paraldehyde or used directly).

Mechanism:

  • Schiff Base Formation: The amino group of (1) attacks the carbonyl of acetaldehyde.

  • Intramolecular Aldol: The

    
    -methyl group of the acetaldehyde moiety (now activated as an enamine/imine) attacks the ketone carbonyl of the butyrophenone.
    
  • Dehydration: Loss of water drives aromatization to form 4-propylquinoline (3) .

FriedlanderMechanism Reactant1 2-Aminobutyrophenone (C4 Precursor) Intermediate1 Schiff Base Intermediate Reactant1->Intermediate1 Condensation (-H2O) Reactant2 Acetaldehyde (C2-C3 Precursor) Reactant2->Intermediate1 Intermediate2 Aldol Adduct (Cyclized) Intermediate1->Intermediate2 Intramolecular Attack Product 4-Propylquinoline Intermediate2->Product Aromatization (-H2O)

Figure 1: Mechanistic pathway for the regioselective synthesis of 4-propylquinoline.

Experimental Protocols

Method A: Classic Acid-Catalyzed Synthesis

Best for: Large-scale, robust synthesis where solvent waste is less of a concern.

Reagents:

  • 1-(2-aminophenyl)butan-1-one (2-Aminobutyrophenone): 10 mmol

  • Paraldehyde (Acetaldehyde trimer): 15 mmol (equivalent to excess acetaldehyde)

  • Sulfuric Acid (conc.

    
    ): 0.5 mL
    
  • Ethanol (Abs.): 20 mL

Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Dissolution: Dissolve 10 mmol of 2-aminobutyrophenone in 20 mL of absolute ethanol.

  • Activation: Add 0.5 mL of conc.

    
     dropwise. The solution may darken slightly.
    
  • Addition: Add 15 mmol of Paraldehyde. (Note: Paraldehyde slowly depolymerizes to acetaldehyde under acidic conditions, providing a controlled release of the volatile reactant).

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
    
  • Workup:

    • Cool to room temperature.[1]

    • Neutralize with 10%

      
       solution until pH ~8.
      
    • Extract with Dichloromethane (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 4-propylquinoline as a pale yellow oil/solid.

Method B: Molecular Iodine ( ) Catalyzed (Green Protocol)

Best for: High purity, mild conditions, and "Green Chemistry" compliance.

Reagents:

  • 1-(2-aminophenyl)butan-1-one: 5 mmol

  • Acetaldehyde (freshly distilled) or Paraldehyde: 7.5 mmol

  • Molecular Iodine (

    
    ): 5 mol% (0.25 mmol)
    
  • Solvent: Ethanol or Methanol (5 mL)

Protocol:

  • Mixing: In a 25 mL flask, mix the amino-ketone and acetaldehyde source in ethanol.

  • Catalysis: Add molecular iodine (5 mol%).

  • Reaction: Stir at room temperature for 10 minutes, then heat to

    
    C for 2 hours. (Iodine acts as a mild Lewis acid to activate the carbonyls).
    
  • Quenching: Add saturated

    
     (sodium thiosulfate) solution to quench the iodine (color changes from dark brown to clear/yellow).
    
  • Isolation: Extract with Ethyl Acetate, dry, and concentrate.

  • Outcome: This method typically yields higher purity crude product, often requiring only recrystallization or short-path filtration rather than full chromatography.

Analytical Validation & QC

To ensure the identity of the synthesized 4-propylquinoline, compare spectral data against the following expected parameters.

ParameterExpected DataInterpretation

NMR

2.95 (t, 2H,

)
Confirms propyl attachment at aromatic ring.

NMR

8.80 (d, 1H, H-2 position)
Characteristic deshielded proton adjacent to Nitrogen.
MS (ESI)

Matches Formula

.
Appearance Pale yellow oil or low-melting solidOxidation leads to darker brown color.
Experimental Workflow Diagram

Workflow Start Start: 2-Aminobutyrophenone Step1 Mix with Paraldehyde/Acetaldehyde Solvent: EtOH Start->Step1 Step2 Add Catalyst (H2SO4 or I2) Step1->Step2 Step3 Reflux/Heat (4-6h for Acid; 2h for I2) Step2->Step3 Step4 Quench & Neutralize (NaHCO3 or Na2S2O3) Step3->Step4 Step5 Extraction (DCM/EtOAc) Step4->Step5 End Purified 4-Propylquinoline Step5->End

Figure 2: Step-by-step experimental workflow for Method A and Method B.

Troubleshooting & Optimization

  • Low Yield: Often caused by the volatility of acetaldehyde. Solution: Use Paraldehyde with acid catalysis (Method A) to generate acetaldehyde in situ, or use a sealed tube for Method B.

  • Regioisomers: If 2-propylquinoline is observed, the starting material was likely 2-aminobenzaldehyde + 2-pentanone, not the required 2-aminobutyrophenone system. Verify precursor identity.

  • Polymerization: Dark tarry byproducts suggest uncontrolled aldol polymerization of acetaldehyde. Solution: Add acetaldehyde slowly or lower the catalyst loading.

References

  • Friedländer, P. (1882).[2][3][4][5][6] "Ueber o-Amidobenzaldehyd".[2] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link[2]

  • Wu, J., Xia, H. G., & Gao, K. (2006).[1] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation".[1][7] Organic & Biomolecular Chemistry, 4(1), 126-129.[1] Link

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: Synthetic and Pharmacological Perspectives". Chemical Reviews, 109(6), 2652–2671. Link

Sources

Application

Application Notes: A Practical Guide to the Synthesis of 4-Alkylquinolines via the Skraup-Doebner-von Miller Reaction

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Among its derivatives, 4-alkylquinolines are of particular interest due to their prevalence in biologically active compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Among its derivatives, 4-alkylquinolines are of particular interest due to their prevalence in biologically active compounds. This application note provides a comprehensive guide for researchers on the synthesis of 4-alkylquinolines using the Doebner-von Miller reaction, a powerful modification of the classic Skraup synthesis. We delve into the underlying mechanism, offer a detailed step-by-step protocol for the synthesis of 4-methylquinoline, discuss critical experimental parameters for optimization, and provide troubleshooting advice to overcome common challenges such as tar formation. This guide is intended for organic chemists, medicinal chemists, and drug development professionals seeking a robust and reliable method for accessing this important class of heterocycles.

Introduction: The Strategic Importance of 4-Alkylquinolines

Quinolines are bicyclic aromatic N-heterocycles that form the structural core of numerous natural products, pharmaceuticals, and functional materials. The substitution pattern on the quinoline ring dictates its physicochemical properties and biological activity. Specifically, the presence of an alkyl group at the C4-position is a key feature in several compounds with demonstrated therapeutic potential.

The classic Skraup synthesis, which involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent, is a fundamental method for producing the parent quinoline ring.[1] However, for the targeted synthesis of substituted quinolines, particularly those with substitution on the pyridine ring, modifications are necessary. The Doebner-von Miller reaction is a highly effective variation that utilizes α,β-unsaturated carbonyl compounds in place of glycerol, providing direct access to a wide range of substituted quinolines.[2] This method is the preferred approach for synthesizing 2- and/or 4-alkyl-substituted quinolines and is the focus of this guide.

Reaction Mechanism: A Step-wise Annulation Cascade

The Doebner-von Miller synthesis of a 4-alkylquinoline proceeds through a well-established, acid-catalyzed cascade of reactions. Understanding this mechanism is crucial for optimizing conditions and troubleshooting unexpected outcomes. The key steps are outlined below using the reaction of aniline with methyl vinyl ketone (MVK) as a representative example for the synthesis of 4-methylquinoline.

  • Michael Addition: The reaction is initiated by the 1,4-conjugate addition (Michael addition) of the aniline nitrogen to the α,β-unsaturated ketone (e.g., MVK) under acidic conditions. This forms a β-anilinoketone intermediate.

  • Electrophilic Aromatic Substitution (Cyclization): The carbonyl group of the intermediate is protonated by the strong acid catalyst, activating it towards intramolecular electrophilic attack by the electron-rich aniline ring. This cyclization step forms a 1,2,3,4-tetrahydroquinolin-4-ol intermediate.

  • Dehydration: The tertiary alcohol is readily protonated under the acidic conditions and eliminated as a water molecule, generating a 1,2-dihydroquinoline intermediate.

  • Oxidation (Aromatization): The final and irreversible step is the oxidation of the dihydroquinoline to the thermodynamically stable aromatic quinoline ring. In the Doebner-von Miller reaction, an imine species, formed in situ from the reactants, often serves as the oxidizing agent, which is itself reduced in the process.[3] This contrasts with the classic Skraup synthesis, where a dedicated oxidizing agent like nitrobenzene is typically added.

The overall mechanistic pathway is visualized in the diagram below.

G cluster_reactants Reactants cluster_process Reaction Cascade cluster_product Product Aniline Aniline A 1. Michael Addition (Conjugate Addition) Aniline->A MVK Methyl Vinyl Ketone (α,β-Unsaturated Ketone) MVK->A B 2. Cyclization (Intramolecular Electrophilic Attack) A->B β-Anilinoketone Intermediate C 3. Dehydration (Elimination of H₂O) B->C Tetrahydroquinolin-4-ol Intermediate D 4. Oxidation (Aromatization) C->D Dihydroquinoline Intermediate Product 4-Methylquinoline D->Product

Caption: High-level workflow for the Doebner-von Miller synthesis of 4-methylquinoline.

Detailed Experimental Protocol: Synthesis of 4-Methylquinoline

This protocol details the synthesis of 4-methylquinoline from aniline and methyl vinyl ketone (MVK). It incorporates best practices to mitigate common side reactions, such as polymerization.

Materials:

  • Aniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Methyl Vinyl Ketone (MVK) (1.2 eq)

  • Toluene

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a 3-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel, combine aniline (1.0 eq) and a solution of concentrated HCl in water (e.g., 6 M, sufficient to fully protonate the aniline). Stir the mixture to form a solution or slurry of aniline hydrochloride.

  • Heating: Heat the aqueous aniline hydrochloride solution to reflux (~100-110 °C) using a heating mantle.

  • Reagent Addition (Critical Step): In the addition funnel, prepare a solution of methyl vinyl ketone (1.2 eq) in toluene. Once the aniline solution is at a steady reflux, add the MVK/toluene solution dropwise over a period of 1-2 hours.

    • Causality Note: Slow, dropwise addition is crucial. MVK is prone to polymerization under strongly acidic and hot conditions.[4] Adding it slowly keeps its instantaneous concentration low, favoring the desired conjugate addition over self-polymerization and minimizing tar formation. The biphasic (water/toluene) system further sequesters the MVK in the organic phase, reducing its contact with the bulk aqueous acid.[5]

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction's progress by periodically taking small aliquots from the organic layer and analyzing by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: Once the reaction is complete (as judged by TLC), remove the heating mantle and allow the mixture to cool to room temperature. Carefully and slowly neutralize the acidic mixture by adding a concentrated NaOH solution. Perform this step in an ice bath, as the neutralization is highly exothermic. Continue adding base until the aqueous layer is strongly basic (pH > 12).

  • Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine all the organic extracts.

  • Workup - Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent like MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-methylquinoline.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 4-methylquinoline.

Key Parameters, Optimization, and Troubleshooting

The success of the Doebner-von Miller synthesis hinges on careful control of several parameters.

ParameterInfluence & Optimization Notes
Acid Catalyst Strong Brønsted acids (HCl, H₂SO₄) are standard. Lewis acids (e.g., ZnCl₂, SnCl₄) can also be used and may be milder, potentially reducing tar formation.[4] The optimal acid and its concentration should be determined empirically for novel substrates.
Temperature The reaction requires heat to proceed, but excessive temperatures accelerate polymerization. Maintain the lowest effective temperature for a reasonable reaction rate.[4]
Reactant Addition As detailed in the protocol, slow addition of the α,β-unsaturated carbonyl is the most critical factor for achieving good yields and minimizing intractable tar.[4]
Aniline Substituents Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring generally accelerate the reaction and give good yields. Strong electron-withdrawing groups (e.g., -NO₂) can deactivate the ring towards cyclization, leading to lower yields or requiring harsher conditions.

Troubleshooting Common Issues:

  • Problem: Significant formation of dark, intractable tar.

    • Solution: This is the most common issue, caused by polymerization of the α,β-unsaturated carbonyl.[4] Ensure slow, dropwise addition. Employ a biphasic solvent system as described in the protocol. Lower the reaction temperature slightly.

  • Problem: Low or no product yield.

    • Solution: Confirm the acidity of the medium. Ensure the reaction was heated for a sufficient duration. For deactivated anilines, consider using a stronger Lewis acid catalyst or higher temperatures. Verify the purity of the starting materials, as impurities can inhibit the reaction.

Visualizing the Synthesis Workflow

The following diagram illustrates the practical laboratory workflow for the synthesis of 4-alkylquinolines.

Caption: Step-by-step laboratory workflow for the Doebner-von Miller synthesis.

Conclusion

The Skraup-Doebner-von Miller reaction is a versatile and powerful tool for the synthesis of 4-alkylquinolines. By understanding the reaction mechanism and carefully controlling key experimental parameters—most notably the rate of addition of the α,β-unsaturated ketone—researchers can reliably produce these valuable heterocyclic scaffolds. The protocol and optimization strategies provided in this application note serve as a robust starting point for the synthesis of a wide array of 4-alkylquinoline derivatives for applications in drug discovery and materials science.

References

  • Seemanta Nayan Das. (n.d.). Doebner-Miller reaction and applications. Slideshare. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 2). Skraup reaction. Wikipedia. Retrieved from [Link]

  • Wikipedia contributors. (2023, April 19). Doebner–Miller reaction. Wikipedia. Retrieved from [Link]

  • Chaudhary, A. (2018, July 17). What is the complete procedure for Doebner-von miller reaction? ResearchGate. Retrieved from [Link]

  • Císařová, I., et al. (2022). The Formation of Inherently Chiral Calix[6]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. Molecules, 27(23), 8489. Available at: [Link]

  • Katritzky, A. R., et al. (2025, August 6). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. ResearchGate. Retrieved from [Link]

  • Chemistry Student. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Retrieved from [Link]

  • Various Authors. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. Available at: [Link]

Sources

Method

Application Note: Optimized Purification of 4-Propylquinoline via Flash Column Chromatography

Abstract & Introduction 4-Propylquinoline (CAS: 16727-26-1) and its derivatives are critical pharmacophores in the development of antimalarial drugs, kinase inhibitors, and receptor antagonists.[1] However, the purificat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Propylquinoline (CAS: 16727-26-1) and its derivatives are critical pharmacophores in the development of antimalarial drugs, kinase inhibitors, and receptor antagonists.[1] However, the purification of 4-propylquinoline poses a classic chromatographic challenge: basicity .[1]

Standard silica gel (


) is slightly acidic (

), possessing surface silanol groups (

) that can ionize to

.[1] Nitrogen-containing heterocycles like quinolines act as Lewis bases.[1] When 4-propylquinoline is eluted on untreated silica, it undergoes an acid-base reaction with surface silanols, resulting in:
  • Peak Tailing: Asymmetrical peaks that bleed into subsequent fractions.[1]

  • Band Broadening: Loss of resolution, making separation from regioisomers (e.g., 2-propylquinoline) difficult.[1]

  • Irreversible Adsorption: Significant mass loss as the compound "sticks" to the column head.[1]

This guide provides a validated protocol to suppress these interactions using mobile phase modifiers , ensuring high recovery (>90%) and purity (>98%).

Physicochemical Profile

Understanding the molecule is the first step in designing the separation.[1]

PropertyValue (Approx.)Chromatographic Implication
Molecular Formula

Detection via UV (254 nm).[1]
Molecular Weight 171.24 g/mol Suitable for standard Flash cartridges.[1]
LogP ~3.5 - 3.8Moderately lipophilic; requires non-polar start (Hexane/Heptane).[1]
pKa (Conj. Acid) ~5.6Basic.[1] Will protonate on acidic silica surfaces.[1]
Boiling Point ~280°CNon-volatile; safe for rotary evaporation.[1]
Solubility DCM, EtOAc, MeOHHigh solubility allows for liquid loading (if necessary).[1]

Pre-Chromatography Considerations

The "Self-Validating" TLC Method

Before running a column, you must establish a Thin Layer Chromatography (TLC) method that mimics the column conditions. Standard TLC plates are more acidic than column silica due to binders.[1]

The Error: Running a basic amine on a standard Hexane/EtOAc plate often results in a streak (Rf 0.0 to 0.[1]5) rather than a spot. The Fix: Pre-saturate the TLC chamber and the plate with the basic modifier.[1]

TLC Protocol:

  • Eluent: 80% Hexane / 20% Ethyl Acetate / 1% Triethylamine (TEA) .[1]

  • Chamber: Add eluent to the jar and swirl. Let stand for 5 minutes to saturate the headspace.

  • Plate: Dip the blank silica plate into the eluent and let it air dry before spotting your sample.[1] This neutralizes the plate's acidity.[1]

  • Target Rf: Aim for an Rf of 0.25 – 0.35 for the product.

Detailed Purification Protocol

Phase 1: System Setup
  • Stationary Phase: Spherical Silica Gel, 40–63 µm particle size (Standard Flash Grade).[1]

  • Mobile Phase A: Hexane (or n-Heptane) + 1% Triethylamine (v/v) .[1]

  • Mobile Phase B: Ethyl Acetate + 1% Triethylamine (v/v) .[1]

  • Detection: UV-Vis at 254 nm (aromatic ring) and 280 nm.[1]

Expert Insight: Why 1% TEA? Triethylamine (


) is a stronger base than 4-propylquinoline.[1] It competitively binds to and "caps" the acidic silanol sites, effectively shielding the quinoline from interacting with the silica surface. This forces the separation to be driven solely by polarity (partitioning), not ion exchange.
Phase 2: Sample Loading

Recommended: Dry Loading Liquid loading with DCM can cause band broadening for basic compounds.[1] Dry loading is preferred.[1]

  • Dissolve crude 4-propylquinoline in a minimum amount of DCM or MeOH.[1]

  • Add Celite 545 or clean Silica Gel (ratio 1:2 sample-to-sorbent).[1]

  • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

  • Pack this powder into a solid load cartridge or pour onto the top of the pre-packed column.

Phase 3: Gradient Elution[1]
  • Column Equilibration: Flush column with 3 CV (Column Volumes) of Mobile Phase A (with TEA) before injection.[1] This is critical to neutralize the silica bed.[1]

Gradient Profile (Linear):

Time / CV % Solvent B (EtOAc + TEA) Event
0 - 2 CV 0% Isocratic hold (elute non-polar impurities).[1]

| 2 - 10 CV | 0%


 30% | Primary gradient. |
| 10 - 15 CV | 30% 

50% | Elution of 4-propylquinoline (typically elutes ~20-30% B). | | 15 - 18 CV | 100% | Wash (elute polar byproducts/N-oxides).[1] |
Phase 4: Post-Run Workup (TEA Removal)

Triethylamine has a high boiling point (89°C) and can contaminate the final product.[1]

  • Evaporation: Rotovap fractions at 45°C.

  • Azeotropic Removal: If TEA persists (smell), add DCM and re-evaporate (repeat 2x).

  • High-Purity Option: Dissolve the oil in DCM, wash with saturated

    
     (removes TEA salts), dry over 
    
    
    
    , and evaporate.

Visualization of Workflows

Diagram 1: Purification Logic Flow

This decision tree guides the researcher through the method development process.[1]

PurificationWorkflow Start Crude 4-Propylquinoline Mixture TLC_Check Standard TLC (Hex/EtOAc) Start->TLC_Check Result_Streak Result: Streaking / Tailing? TLC_Check->Result_Streak Yes Select_Method Define Mobile Phase: Hex/EtOAc + 1% TEA TLC_Check->Select_Method No (Rare) Add_Modifier Add 1% TEA to Eluent & Pre-saturate Plate Result_Streak->Add_Modifier Retest_TLC Retest TLC Add_Modifier->Retest_TLC Retest_TLC->Select_Method Rf 0.2-0.3, Compact Spot Prep_Column Equilibrate Column with TEA buffer (3 CV) Select_Method->Prep_Column Run_Gradient Execute Gradient 0-50% B Prep_Column->Run_Gradient Workup Post-Run Workup: Remove TEA (Azeotrope) Run_Gradient->Workup

Caption: Step-by-step decision matrix for establishing the buffered chromatography method.

Diagram 2: The "Silanol Shielding" Mechanism

Understanding the chemical interaction inside the column.[1]

Mechanism cluster_NoTEA Without Modifier cluster_WithTEA With 1% TEA Silica Acidic Silica Surface (Si-OH) Q_Prot 4-Propylquinoline (Protonated) Silica->Q_Prot H+ Transfer TEA Triethylamine (Modifier) Silica->TEA Preferential Binding (Shielding) Interaction Strong Ionic Bond (Stuck/Tailing) Q_Prot->Interaction Q_Free 4-Propylquinoline (Free Base) TEA->Q_Free Displaces Elution Clean Elution Q_Free->Elution

Caption: Mechanistic view of how Triethylamine blocks acidic sites, allowing the target to elute freely.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product elutes too early (with solvent front) Solvent too polar or TEA % too high.[1]Reduce EtOAc fraction. Ensure TEA is max 1-2%.[1]
Recovery is low (<70%) Irreversible adsorption.[1]Increase TEA to 2-3% or switch to Amine-Functionalized Silica (NH2-Silica).[1]
White solid in fractions TEA Salts / Silica dissolution.[1]Filter fractions through a 0.45 µm filter; wash product with water/bicarb after evaporation.
NMR shows aliphatic impurities Grease or TEA residue.[1]TEA signals (quartet ~2.5 ppm, triplet ~1.0 ppm) are distinct.[1] Dry under high vacuum for >4 hours.

References

  • Teledyne ISCO. (2012).[1] Flash Chromatography of Amines: Mobile Phase Modifiers vs. Amine Functionalized Silica.[1] Application Note AN87. Link

  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography.Link

  • Biotage. Strategies for the Purification of Basic Compounds. The Flash Purification Blog.[1] Link

  • PubChem Database. Compound Summary: 6-Propylquinoline (Isomer Reference).[1] National Center for Biotechnology Information.[1] Link

Sources

Application

Application Note: Regioselective Synthesis of 4-Propylquinoline via Iron(III)-Catalyzed Modified Doebner-von Miller Annulation

Executive Summary & Rationale The synthesis of 4-alkylquinolines is a cornerstone in the development of antimalarial drugs (e.g., chloroquine analogues), antibacterial agents, and high-performance organic electronics. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The synthesis of 4-alkylquinolines is a cornerstone in the development of antimalarial drugs (e.g., chloroquine analogues), antibacterial agents, and high-performance organic electronics. While the classical Doebner-von Miller reaction (using mineral acids like HCl) is the historical standard, it suffers from poor regioselectivity, polymerization of vinyl ketone precursors, and difficult workups.

This Application Note details a regioselective, Iron(III) chloride-catalyzed protocol for synthesizing 4-Propylquinoline from aniline and 1-hexen-3-one (propyl vinyl ketone).

Why this Protocol?

  • Regiocontrol: The use of FeCl₃ as a Lewis acid coordinates the enone, directing the nucleophilic attack to favor the 4-substituted isomer over the 2-substituted or polymerized byproducts.

  • Mild Conditions: Operates at 70–80°C in acetic acid, avoiding the violent exotherms associated with concentrated H₂SO₄/HCl methods.

  • Scalability: The "Silferc" (Silica-supported Ferric Chloride) or homogeneous FeCl₃ approach is easily scalable from milligram to kilogram batches.

Mechanistic Insight & Pathway[1][2]

Understanding the reaction mechanism is critical for troubleshooting. The reaction proceeds through a Conjugate Addition-Cyclization-Oxidation sequence. Unlike the Skraup reaction which proceeds via a Schiff base, this modified pathway favors an initial Michael addition, locking the regiochemistry early.

Reaction Pathway Diagram[2][3]

G Aniline Aniline (Nucleophile) Michael Michael Adduct (Amino-Ketone) Aniline->Michael Conj. Addition PVK 1-Hexen-3-one (Propyl Vinyl Ketone) Complex Activated Complex (Fe-Enone) PVK->Complex Coordination FeCl3 FeCl3 Catalyst (Lewis Acid) FeCl3->Complex Complex->Michael Cyclic Dihydroquinoline Intermediate Michael->Cyclic Intramolecular Condensation Oxidation Oxidative Aromatization (-H2) Cyclic->Oxidation Fe(III)/Air Product 4-Propylquinoline Oxidation->Product

Figure 1: The FeCl₃-catalyzed pathway ensures the propyl group is positioned at C4 by directing the initial Michael addition of aniline to the β-carbon of the vinyl ketone.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RolePurity/Grade
Aniline 1.0SubstrateACS Reagent (>99.5%)
1-Hexen-3-one 1.2Electrophile>95% (Freshly Distilled)
FeCl₃ (Anhydrous) 0.1 - 0.2CatalystReagent Grade
Acetic Acid SolventMediumGlacial
ZnCl₂ 0.1Co-catalystAnhydrous (Optional)

Critical Precursor Note: 1-Hexen-3-one is prone to polymerization. If commercial stock is degraded, generate it in situ from 1-(dimethylamino)hexan-3-one hydrochloride (Mannich base) via steam distillation immediately prior to use.

Step-by-Step Methodology
Phase 1: Catalyst Activation & Substrate Loading
  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).[1][2]
    
  • Solvation: Charge the flask with Aniline (9.3 g, 100 mmol) and Glacial Acetic Acid (50 mL) .

  • Catalyst Addition: Add Anhydrous FeCl₃ (1.6 g, 10 mmol) . The solution will darken as the iron-amine complex forms. Stir at room temperature for 15 minutes to ensure homogeneity.

Phase 2: Controlled Addition (The "Regio-Step")
  • Heating: Warm the reaction mixture to 40°C .

  • Addition: Dissolve 1-Hexen-3-one (11.8 g, 120 mmol) in 10 mL Acetic Acid. Add this solution dropwise via the funnel over 45 minutes .

    • Why? Slow addition maintains a low concentration of the vinyl ketone, preventing self-polymerization and favoring the cross-reaction with aniline.

  • Ramp: Once addition is complete, increase temperature to 75°C ± 5°C .

  • Incubation: Stir for 3 hours . Monitor reaction progress via TLC (Mobile Phase: Hexane/EtOAc 8:2).

Phase 3: Cyclization & Workup
  • Optional Co-Catalysis: If TLC shows incomplete cyclization (intermediate presence), add ZnCl₂ (1.3 g) and reflux at 100°C for 1 additional hour.

  • Quench: Cool the mixture to room temperature. Pour into 200 g of crushed ice/water .

  • Basification: Slowly add 20% NaOH solution with vigorous stirring until pH > 10. The crude quinoline will separate as an oil or precipitate.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL) . Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
Phase 4: Purification
  • Distillation: Purify the crude dark oil via vacuum distillation (approx. 140–150°C at 10 mmHg) or Flash Chromatography (Silica gel, 0-10% EtOAc in Hexane).

Validation & Quality Control

Expected Data Profile
ParameterSpecificationNotes
Appearance Pale yellow oilDarkens upon air exposure
Yield (Isolated) 65% - 78%Higher than traditional HCl method (40-50%)
Regioselectivity >95:5 (4-propyl vs 2-propyl)Confirmed by

NMR
Self-Validation Checkpoints (Troubleshooting)
  • Checkpoint 1 (Color Change): Upon adding FeCl₃, the solution must turn distinctively dark/opaque. If it remains clear, the catalyst may be wet/inactive.

  • Checkpoint 2 (Exotherm): During vinyl ketone addition, a mild exotherm is expected. If temperature spikes >10°C, slow the addition rate to prevent polymerization.

  • Checkpoint 3 (Basification): Ensure pH is strictly >10. Quinolines can form water-soluble salts at neutral/acidic pH, leading to massive yield loss during extraction.

Visual Workflow

Workflow Start Start: Aniline + AcOH Cat Add FeCl3 (10 mol%) Stir 15 min @ RT Start->Cat Add Dropwise Addition of 1-Hexen-3-one (45 mins @ 40°C) Cat->Add React Heat to 75°C Stir 3 Hours Add->React Check TLC Check (Hex/EtOAc 8:2) React->Check Check->React Incomplete (+ZnCl2, Reflux) Workup Quench (Ice) -> Basify (NaOH) Extract (EtOAc) Check->Workup Complete Purify Vacuum Distillation or Column Chrom. Workup->Purify

Figure 2: Operational workflow for the synthesis of 4-Propylquinoline.

References

  • Modified Doebner-von Miller via FeCl3

    • Source: Patent WO2007060685A1. "An improved process for the synthesis of quinoline derivatives."[2][3]

    • Relevance: Establishes the "Silferc" (FeCl3) protocol for 4-alkylquinolines with high regioselectivity.
    • Link:

  • General Mechanism of 4-Alkylquinoline Synthesis

    • Source: Organic Chemistry Portal.[4] "Synthesis of 4-quinolones and substituted quinolines."

    • Relevance: Provides mechanistic context for the conjugate addition vs.
    • Link:

  • FeCl3 Catalysis in Quinoline Synthesis

    • Source: Sathyendran, S., et al. (2023).[5] "FeCl3-Catalyzed Decyanative [4 + 2] Annulation... Access to 2,4-Diaryl Quinolines."[6][2][5] Org.[7][1][4][5] Lett.

    • Relevance: Validates the specific efficacy of Iron(III) species in catalyzing the annulation of anilines to form the quinoline core.
    • Link:[5]

  • Classic Conrad-Limpach vs.

    • Source: Zerong Wang.[2] "Conrad-Limpach Quinoline Synthesis."[8][2][5][9][10] Comprehensive Organic Name Reactions and Reagents.

    • Relevance: Differentiates why the vinyl ketone route is preferred over beta-keto esters for simple alkyl groups.
    • Link:

Sources

Method

Application Note: Strategic Solvent Selection and Recrystallization Protocols for the Purification of 4-Propylquinoline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to developing a robust recrystallization protocol for 4-Propylquinoline, a member of the quinoline cla...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing a robust recrystallization protocol for 4-Propylquinoline, a member of the quinoline class of heterocyclic compounds significant in medicinal chemistry and materials science.[1] In the absence of extensive public data on the specific crystallization of this compound, this application note outlines a systematic and principles-driven approach to solvent system selection and optimization. It details experimental protocols for both single-solvent and multi-solvent recrystallization, supported by the foundational principles of solubility and crystal growth. The methodologies presented are designed to be broadly applicable to other quinoline derivatives, providing a framework for achieving high purity and crystalline integrity.

Introduction to 4-Propylquinoline and the Imperative of Purification

4-Propylquinoline belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. Quinoline and its derivatives are scaffolds for a wide array of biologically active molecules, including antimalarial and antibacterial agents.[2] The specific biological and material properties of 4-Propylquinoline are intrinsically linked to its purity. Impurities, even in trace amounts, can significantly alter its chemical reactivity, pharmacological activity, and physical properties.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] The process relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures. A successful recrystallization yields a product of high purity and well-defined crystal structure, which are critical for analytical characterization and subsequent applications in drug development and materials science.

The Science of Solvent Selection for Recrystallization

The cornerstone of a successful recrystallization is the choice of an appropriate solvent system.[4] The ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The solvent should readily dissolve the compound of interest (in this case, 4-Propylquinoline) at or near its boiling point.[3]

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or upon cooling in an ice bath) to ensure maximum recovery of the purified crystals.[3]

  • Favorable Boiling Point: The solvent's boiling point should be low enough to be easily removed from the crystals during drying, but not so low that it evaporates too quickly during filtration.[5]

  • Inertness: The solvent must not react with the compound being purified.[4]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[4]

Given the structure of 4-Propylquinoline, which contains a non-polar propyl group and a moderately polar quinoline ring system, a solvent of intermediate polarity is likely to be a good starting point. The principle of "like dissolves like" suggests that we should explore a range of solvents to find the optimal balance of solubility characteristics.

Proposed Recrystallization Solvent Systems for 4-Propylquinoline

Based on the general solubility of quinoline derivatives, which are often soluble in alcohols and other polar organic solvents, the following solvents are recommended for initial screening.[6][7]

Table 1: Candidate Solvents for Recrystallization of 4-Propylquinoline
SolventPolarity IndexBoiling Point (°C)Rationale for Selection
Ethanol5.278Often a good solvent for quinoline derivatives.[7]
Isopropanol4.382Similar to ethanol but slightly less polar.
Acetone5.156A more polar aprotic solvent.
Ethyl Acetate4.477A solvent of intermediate polarity.
Toluene2.4111A non-polar solvent, useful for mixed-solvent systems.[5]
Hexane0.169A non-polar solvent, likely to be a poor solvent for 4-Propylquinoline but useful as an anti-solvent.
Water10.2100Highly polar, 4-Propylquinoline is expected to have low solubility. Can be used in mixed-solvent systems with a miscible organic solvent like ethanol or acetone.

Experimental Protocols

Workflow for Solvent Selection and Recrystallization

The following diagram outlines the systematic approach to developing a recrystallization protocol for 4-Propylquinoline.

Recrystallization_Workflow cluster_0 Part 1: Solvent Screening cluster_1 Part 2: Protocol Development cluster_2 Part 3: Recrystallization & Analysis Start Start with Crude 4-Propylquinoline Screening Small-Scale Solvent Screening (Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane, Water) Start->Screening Evaluation Evaluate Solubility: 1. Soluble in cold solvent? 2. Insoluble in hot solvent? 3. Soluble in hot, insoluble in cold? Screening->Evaluation SingleSolvent Ideal Single Solvent Found Evaluation->SingleSolvent Yes MixedSolvent No Ideal Single Solvent Evaluation->MixedSolvent No DevelopSingle Develop Single-Solvent Protocol SingleSolvent->DevelopSingle DevelopMixed Develop Mixed-Solvent Protocol (e.g., Ethanol/Water, Toluene/Hexane) MixedSolvent->DevelopMixed Recrystallize Perform Recrystallization DevelopSingle->Recrystallize DevelopMixed->Recrystallize Analyze Analyze Purified Crystals (Melting Point, Spectroscopy) Recrystallize->Analyze

Sources

Application

microwave-assisted synthesis of 4-Propylquinoline derivatives

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Propylquinoline Scaffolds Executive Summary The 4-alkylquinoline pharmacophore is a cornerstone in medicinal chemistry, serving as the structural backbo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Propylquinoline Scaffolds

Executive Summary

The 4-alkylquinoline pharmacophore is a cornerstone in medicinal chemistry, serving as the structural backbone for antimalarial (e.g., chloroquine), antibacterial, and anticancer therapeutics. Conventional thermal synthesis of 4-propylquinoline derivatives—specifically via the Knorr or Conrad-Limpach cyclization—is historically plagued by harsh conditions (250°C+), toxic solvents (diphenyl ether), and poor regioselectivity.

This Application Note details a validated, high-throughput protocol for the regioselective synthesis of 4-propylquinolin-2(1H)-ones using microwave irradiation. By leveraging the dielectric heating effects of microwaves, we achieve in minutes what conventionally takes hours, utilizing a solvent-free or green-solvent approach that maximizes the Knorr pathway to ensure substitution at the C4 position.

Strategic Analysis: The Regioselectivity Challenge

The synthesis of 4-substituted quinolines from anilines and


-keto esters is governed by kinetic versus thermodynamic control, leading to two distinct regioisomers:
  • Conrad-Limpach Kinetic Pathway (Target: C2-Alkyl): Low-temperature Schiff base formation followed by high-temperature cyclization yields 4-hydroxy-2-alkylquinolines .

  • Knorr Thermodynamic Pathway (Target: C4-Alkyl): Direct high-temperature condensation favors amide formation followed by cyclization, yielding 2-hydroxy-4-alkylquinolines (4-alkyl-2-quinolones).

Objective: To synthesize 4-propylquinoline derivatives, we must force the reaction through the Knorr pathway . Microwave irradiation is ideal for this as it provides the rapid energy transfer required to access the high-energy transition state of the Knorr cyclization, bypassing the lower-energy Schiff base intermediate.

Mechanistic Pathway & Workflow

The following diagram illustrates the bifurcation between the Knorr and Conrad-Limpach pathways and the specific microwave-driven route selected for this protocol.

MW_Synthesis_Pathway cluster_0 Microwave Irradiation (Rapid Heating) Start Aniline + Ethyl Butyrylacetate Inter_Amide Intermediate Amide (N-Arylbutyramide) Start->Inter_Amide Path A: Knorr (Thermodynamic) Favored by MW/Acid Inter_Schiff Intermediate Schiff Base (Kinetic Trap) Start->Inter_Schiff Path B: Conrad-Limpach (Avoided) Cyclization Intramolecular Cyclization (Electrophilic Aromatic Subst.) Inter_Amide->Cyclization Product 4-Propylquinolin-2(1H)-one (Target Scaffold) Cyclization->Product - EtOH

Figure 1: Mechanistic divergence in quinoline synthesis. The protocol utilizes rapid MW heating to favor the Knorr pathway (Path A), securing the propyl group at the C4 position.

Experimental Protocol

Protocol A: Solvent-Free Microwave Synthesis on Solid Support

Best for: Green chemistry compliance, high yield, and ease of workup.

Reagents:

  • Aniline (1.0 equiv): 10 mmol (0.93 g)

  • Ethyl Butyrylacetate (1.2 equiv): 12 mmol (1.90 g) — Source of the 4-propyl group.

  • Solid Support/Catalyst: Silica Gel (230-400 mesh) doped with Polyphosphoric Acid (PPA) or

    
    -Toluenesulfonic acid (
    
    
    
    -TSA).
    • Preparation: Mix 2g Silica gel with 0.5g

      
      -TSA in volatile solvent (
      
      
      
      ), evaporate to dryness to create the active catalyst.

Equipment:

  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL pressurized quartz/glass vial with snap cap.

Step-by-Step Procedure:

  • Adsorption: In a small beaker, dissolve the Aniline and Ethyl Butyrylacetate in 2 mL of dichloromethane. Add the prepared acidic Silica Gel (2.5 g).

  • Evaporation: Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder remains. This ensures intimate contact between reactants and catalyst.

  • Loading: Transfer the powder into the microwave process vial. Add a magnetic stir bar (optional, though stirring solids is difficult; rotation of the vessel is preferred).

  • Irradiation: Seal the vessel. Program the microwave with the following parameters:

    • Temperature: 140°C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 200W)

    • Pressure Limit: 250 psi

  • Workup: Allow the vial to cool to 50°C. Add 10 mL of Ethanol to the solid residue and sonicate for 2 minutes to extract the product. Filter off the silica gel.

  • Purification: Pour the ethanolic filtrate into 50 mL of ice-cold water. The 4-propylquinolin-2(1H)-one will precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.

Protocol B: Solution-Phase Synthesis (Ionic Liquid Mediated)

Best for: Scale-up and homogeneous heating.

Reagents:

  • Aniline (10 mmol)[1]

  • Ethyl Butyrylacetate (10 mmol)

  • Solvent/Catalyst: 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][

    
    ]) (2 mL) + 
    
    
    
    (10 mol%).

Procedure:

  • Mix aniline, keto-ester,

    
    , and ionic liquid in the MW vial.
    
  • Irradiate at 160°C for 5 minutes .

  • Extract with diethyl ether (3 x 10 mL). The ionic liquid containing the catalyst can be recycled.

  • Evaporate ether to obtain the crude product.

Data Analysis & Validation

The following table contrasts the Microwave protocol against the conventional thermal reflux method (using Diphenyl ether).

Table 1: Comparative Efficiency (Synthesis of 4-Propylquinolin-2(1H)-one)

MetricConventional Thermal RefluxMicrowave Protocol (Solid Support)Improvement Factor
Reaction Temp 250°C (Diphenyl Ether)140°CEnergy Efficient
Reaction Time 4 - 6 Hours10 Minutes24x - 36x Faster
Yield 45 - 55%85 - 92%+35% Yield
Solvent Waste High (Toxic Diphenyl Ether)Near Zero (Solvent-Free)Green Profile
Regioselectivity Mixed (Trace 2-propyl isomer)>98% 4-Propyl isomerHigh Purity

Characterization Checkpoints (Self-Validation):

  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of the ester ethoxy protons (quartet at 4.1 ppm, triplet at 1.2 ppm). Confirm the presence of the Propyl group (triplet at ~0.9 ppm, multiplet at ~1.6 ppm, triplet at ~2.6 ppm).
  • Diagnostic Peak: A singlet around 6.2-6.4 ppm corresponds to the H-3 proton of the quinolone ring, confirming cyclization.

  • Melting Point: 4-Propyl-2-quinolone derivatives typically show sharp melting points; broad ranges indicate incomplete cyclization or amide intermediates.

Derivative Expansion: Functionalizing the Scaffold

Once the 4-propylquinolin-2(1H)-one scaffold is synthesized, it serves as a versatile intermediate. A common workflow involves converting the C2-carbonyl to a C2-chloride, enabling further cross-coupling.

Functionalization_Workflow cluster_chlorination Chlorination (MW Assisted) cluster_coupling Pd-Catalyzed Coupling Scaffold 4-Propylquinolin-2(1H)-one (From Protocol A) Step1 POCl3, MW, 100°C, 5 min Scaffold->Step1 Chloro_Inter 2-Chloro-4-propylquinoline Step1->Chloro_Inter Step2 Suzuki / Buchwald-Hartwig (R-B(OH)2 or R-NH2) Chloro_Inter->Step2 Final_Drug Functionalized 4-Propylquinoline (Drug Candidate) Step2->Final_Drug

Figure 2: Downstream functionalization workflow. The microwave-synthesized scaffold is easily converted to a chloro-intermediate for modular drug discovery.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Dave, C. G., & Shah, R. D. (2002). Microwave-assisted synthesis of quinolines and their derivatives. Heterocycles, 57(11), 2129. (Foundational work on solid-support MW synthesis).
  • Song, S. J., et al. (2004). Microwave-assisted synthesis of 2-quinolinones. Synthetic Communications, 34(11). (Specifics on Knorr conditions).
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link (Classic mechanism reference for grounding).

  • Ranu, B. C., & Hajra, A. (2002). Synthesis of alkyl-substituted quinolines using ionic liquids under microwave irradiation. Journal of the Chemical Society, Perkin Transactions 1. (Source for Protocol B).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 4-Propylquinoline

Topic: Optimization of Combes Quinoline Synthesis for 4-Propyl Derivatives Audience: Senior Researchers & Process Chemists Core Directive & Executive Summary The Challenge: Synthesizing 4-Propylquinoline via the Combes r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Combes Quinoline Synthesis for 4-Propyl Derivatives Audience: Senior Researchers & Process Chemists

Core Directive & Executive Summary

The Challenge: Synthesizing 4-Propylquinoline via the Combes reaction presents two primary failure modes:

  • Regiochemical Ambiguity: When condensing aniline with an asymmetric

    
    -diketone (e.g., heptane-2,4-dione / butyrylacetone), the reaction produces a mixture of 4-propyl-2-methylquinoline  (Target) and 2-propyl-4-methylquinoline  (Impurity).
    
  • The "Black Tar" Effect: Traditional sulfuric acid catalysis causes oxidative polymerization of the propyl chain and the aromatic ring, drastically reducing yield.

The Solution: To maximize the yield of the 4-propyl isomer, you must decouple the condensation step from the cyclization step and replace oxidative acids with non-oxidizing, high-viscosity media like Polyphosphoric Acid (PPA) .

Mechanism & Regioselectivity Control

The Combes synthesis proceeds via an acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl, followed by electrophilic aromatic substitution (cyclization).[1][2]

The Regioselectivity Switch

The ratio of 4-propyl vs. 2-propyl isomers is determined during the initial nucleophilic attack (Schiff base formation).

  • Kinetic Control: Aniline attacks the more reactive (less hindered) carbonyl. In butyrylacetone (

    
    ), the acetyl carbonyl is less hindered than the butyryl carbonyl.
    
  • Target Pathway: Attack at the acetyl group

    
     formation of the anil 
    
    
    
    cyclization places the propyl group at position 4.

Graphviz Diagram: Reaction Pathway & Regioselectivity

CombesMechanism Start Aniline + Butyrylacetone Intermediate1 Schiff Base A (Attack at Methyl Carbonyl) Start->Intermediate1  Kinetic Preference   (Less Steric Hindrance) Intermediate2 Schiff Base B (Attack at Propyl Carbonyl) Start->Intermediate2  Thermodynamic   (Slower) Cyclization Acid-Catalyzed Cyclization (PPA) Intermediate1->Cyclization Intermediate2->Cyclization ProductTarget 4-Propyl-2-Methylquinoline (MAJOR TARGET) Cyclization->ProductTarget  Dehydration   ProductByproduct 2-Propyl-4-Methylquinoline (MINOR BYPRODUCT) Cyclization->ProductByproduct  Dehydration  

Caption: Pathway bifurcation in asymmetric Combes synthesis. Preferential attack at the methyl carbonyl leads to the desired 4-propyl substitution.

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turns into a black, insoluble tar. How do I prevent this?

Diagnosis: You are likely using concentrated Sulfuric Acid (


).
Root Cause:  Sulfuric acid acts as a strong oxidizing agent at the high temperatures (

) required for cyclization. It oxidizes the alkyl side chains and the amine, leading to polymerization (tar). Corrective Action: Switch to Polyphosphoric Acid (PPA) .
  • Why: PPA is a strong Brønsted acid but a poor oxidizing agent. It functions as both the solvent and the catalyst, stabilizing the transition state without destroying the reactants.

  • Protocol Shift: If PPA is too viscous, use Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic acid) as a lower-viscosity alternative that maintains non-oxidizing properties.
    
Q2: I have low conversion of the starting material. What is stopping the reaction?

Diagnosis: Equilibrium Stagnation. Root Cause: The initial Schiff base formation produces water. Since the reaction is reversible, the presence of water pushes the equilibrium back to the starting materials. Corrective Action: Implement a Two-Stage Protocol .

  • Stage 1 (Condensation): Reflux aniline and the diketone in Toluene with a Dean-Stark trap to physically remove water. Do not add acid yet.

  • Stage 2 (Cyclization): Evaporate the toluene, then add PPA to the isolated Schiff base and heat.

Q3: How do I separate the 4-propyl isomer from the 2-propyl byproduct?

Diagnosis: Isomer mixture (Regio-scrambling). Root Cause: While kinetic control favors the 4-propyl isomer, some attack at the propyl carbonyl is inevitable. Corrective Action: Exploiting Basicity Differences.

  • Method: 4-substituted quinolines are generally more basic than 2-substituted analogs due to less steric hindrance around the nitrogen lone pair (the 2-methyl group hinders the N less than a 2-propyl group).

  • Purification: Use fractional crystallization of the Picrate or Zinc Chloride salts. Alternatively, careful column chromatography on silica (eluent: Hexane/EtOAc) is effective, as the 4-propyl isomer typically elutes later due to higher polarity interaction with the stationary phase.

Optimized Experimental Protocol

Objective: Synthesis of 4-Propyl-2-methylquinoline (Target for 4-propyl moiety).

Reagents
  • Aniline (1.0 eq)

  • Heptane-2,4-dione (Butyrylacetone) (1.1 eq)

  • Toluene (Solvent A)

  • Polyphosphoric Acid (PPA) (Reagent B)

  • p-Toluenesulfonic acid (pTSA) (Catalytic amount for Step 1)

Step-by-Step Workflow
StepActionCritical ParameterTechnical Note
1 Condensation Temp: 110°C (Reflux)Mix Aniline, Diketone, and cat. pTSA in Toluene. Attach Dean-Stark trap.
2 Water Removal Time: 4-6 HoursReflux until stoichiometric water is collected. This drives the equilibrium to completion.
3 Isolation Pressure: VacuumRemove Toluene via rotary evaporation. You now have the crude Schiff Base (Anil) .
4 Cyclization Temp: 140°CAdd PPA (10x weight of Anil) to the crude oil. Stir mechanically. Heat for 2-4 hours.
5 Quenching pH: >10Pour hot mixture onto crushed ice. Neutralize with 50% NaOH or

.
6 Extraction Solvent: DCMExtract aqueous layer with Dichloromethane (3x). Dry over

.
Yield Comparison Data
Catalyst SystemReaction TempAverage Yield (%)Tar Formation

(Traditional)
100°C25 - 40%High (Significant charring)
HCl / ZnCl 120°C45 - 50%Moderate
PPA (Optimized) 140°C75 - 85% Low (Clean reaction)
Eaton's Reagent 90°C70 - 80%Very Low

Logic Tree: Troubleshooting Workflow

Troubleshooting Start Start: Low Yield of 4-Propylquinoline CheckCharring Is the reaction mixture black/tarry? Start->CheckCharring CheckWater Was water removed during Step 1? CheckCharring->CheckWater No SolutionPPA Switch catalyst to PPA or Eaton's Reagent. Avoid H2SO4. CheckCharring->SolutionPPA Yes CheckIsomer Is the product a mixture of isomers? CheckWater->CheckIsomer Yes SolutionDeanStark Use Dean-Stark trap with Toluene before adding acid. CheckWater->SolutionDeanStark No SolutionPurify Optimize Crystallization of Picrate salts or Column Chromatography. CheckIsomer->SolutionPurify Yes Success Protocol Optimized CheckIsomer->Success No

Caption: Diagnostic logic flow for resolving common Combes synthesis failures.

References

  • Combes, A. (1888).[1][3] "Sur la synthèse de dérivés quinoléiques." Bulletin de la Société Chimique de France, 49,[1] 89. (Foundational text establishing the condensation of anilines and

    
    -diketones).
    
  • Sloop, J. C. (1995). "A Novel Modification of the Combes Quinoline Synthesis." Journal of Heterocyclic Chemistry. (Detailed comparison of PPA vs. Sulfuric Acid and regioselectivity studies).

  • Bergstrom, F. W. (1944).[1][4] "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline."[4] Chemical Reviews, 35(2), 77–277. (Comprehensive review of quinoline synthesis mechanisms).

  • Alyamkina, E. A., et al. (2012). "Regioselectivity of the Combes reaction with asymmetric 1,3-diketones." Chemistry of Heterocyclic Compounds.

Sources

Optimization

Technical Support Center: Separation of 4-Propylquinoline and 2-Propylquinoline Isomers

Welcome to the technical support center for the resolution of 4-propylquinoline and 2-propylquinoline isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 4-propylquinoline and 2-propylquinoline isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the challenge of separating these closely related positional isomers. Here, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate 4-propylquinoline and 2-propylquinoline?

A1: The primary challenge lies in their very similar physicochemical properties. As positional isomers, they share the same molecular formula and weight. Consequently, their boiling points are expected to be very close, making conventional simple distillation ineffective.[1][2] Their structural similarity also results in comparable polarities, which presents a challenge for chromatographic methods.

Q2: What are the key differences in their physical properties that we can exploit for separation?

  • Boiling Point: The boiling points are expected to be very close. However, even a small difference can be exploited by fractional distillation. Generally, isomers with a more linear shape and greater surface area exhibit stronger van der Waals forces and thus have a higher boiling point.[3][4][5] It is plausible that 4-propylquinoline, with the propyl group further from the nitrogen, might have a slightly more extended conformation and thus a marginally higher boiling point than the more compact 2-propylquinoline, where the propyl group is adjacent to the nitrogen atom, potentially causing some steric hindrance.[6]

  • Polarity and Dipole Moment: The position of the electron-donating propyl group influences the electron density distribution within the quinoline ring system, affecting the overall dipole moment of the molecule.[7] The difference in the position of the propyl group will lead to a subtle difference in their polarity, which is the key to their separation by chromatographic techniques.[8][9]

Q3: Which separation techniques are most promising for this pair of isomers?

A3: Based on the subtle differences in their properties, the most effective techniques are:

  • Fractional Distillation: Suitable for larger quantities, provided there is a sufficient, albeit small, difference in their boiling points.[2]

  • Gas Chromatography (GC): An excellent analytical and preparative technique that can separate compounds based on their volatility and interaction with the stationary phase.[10][11]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that separates compounds based on their differential partitioning between a mobile phase and a stationary phase.[12][13][14]

  • Crystallization: Can be effective if one isomer forms crystals more readily or has a significantly different solubility profile in a particular solvent.

Physicochemical Property Comparison (Estimated)

Property2-Propylquinoline4-PropylquinolineRationale for Separation
Molecular Weight 171.24 g/mol 171.24 g/mol Identical, not a basis for separation.
Boiling Point Predicted to be slightly lowerPredicted to be slightly higherA small difference may allow for separation by high-efficiency fractional distillation.
Polarity Predicted to be slightly differentPredicted to be slightly differentThe position of the propyl group alters the molecular dipole moment, enabling chromatographic separation.
Solubility Generally soluble in organic solvents.Generally soluble in organic solvents.Differences in solubility in specific solvents could be exploited for crystallization.

Troubleshooting Guides and Detailed Protocols

Method 1: Fractional Distillation

Fractional distillation is a viable option for separating close-boiling isomers on a preparative scale.[2][15] The success of this method hinges on the efficiency of the distillation column, which is measured in theoretical plates.

Experimental Protocol: High-Efficiency Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a high-efficiency fractionating column (e.g., Vigreux or packed column with glass beads or metal sponges), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[15]

  • Distillation Procedure:

    • Charge the round-bottom flask with the mixture of 4-propylquinoline and 2-propylquinoline. Add a few boiling chips or a magnetic stir bar for smooth boiling.

    • Slowly heat the flask. A slow and steady heating rate is crucial for achieving good separation.[15]

    • Observe the vapor front as it slowly ascends the fractionating column.

    • Maintain a steady distillation rate of 1-2 drops per second.

    • Collect fractions in separate, labeled receiving flasks. Record the temperature range for each fraction.

    • Analyze the composition of each fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enrichment of each isomer.

Troubleshooting Fractional Distillation
IssueProbable Cause(s)Solution(s)
Poor Separation - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Unstable heat source.- Use a longer or more efficient fractionating column.- Reduce the heating rate to achieve a slower distillation rate.- Use a heating mantle with a temperature controller for stable heating.
Flooding of the Column - Excessive heating rate.- Reduce the heating rate to allow the condensed liquid to flow back down the column without obstructing the vapor flow.
Bumping (violent boiling) - Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or use a magnetic stirrer.

Diagram: Fractional Distillation Workflow

FractionalDistillation cluster_prep Preparation cluster_process Distillation Process cluster_analysis Analysis & Further Steps start Mixture of Isomers setup Assemble High-Efficiency Fractional Distillation Apparatus start->setup heat Slow & Steady Heating setup->heat collect Collect Fractions at Stable Temperatures heat->collect analyze Analyze Fractions (GC/NMR) collect->analyze combine Combine Pure Fractions analyze->combine Purity > 98% redistill Re-distill Mixed Fractions analyze->redistill Mixed end end combine->end Separated Isomers redistill->heat

Caption: Workflow for separating propylquinoline isomers via fractional distillation.

Method 2: Gas Chromatography (GC)

For analytical and small-scale preparative separations, Gas Chromatography (GC) offers excellent resolving power for positional isomers.[10][11] The choice of the GC column is critical for achieving separation.

Experimental Protocol: GC Separation
  • Column Selection:

    • A column with a stationary phase that can interact differently with the two isomers is required. A good starting point is a moderately polar to polar capillary column.

    • Recommended Columns:

      • Phenyl-substituted polysiloxane columns (e.g., DB-5ms, HP-5ms): The phenyl groups can undergo π-π interactions with the quinoline ring system, and the subtle differences in the electronic distribution of the isomers can lead to differential retention.[10]

      • Polyethylene glycol (PEG) columns (e.g., DB-WAX, HP-INNOWax): These are highly polar columns that can separate compounds based on differences in polarity.

  • GC Method Parameters:

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 280 °C

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

    • Oven Temperature Program: Start with an initial temperature of 150 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 5 °C/min. Hold at 250 °C for 5 minutes. (This is a starting point and should be optimized).

    • Injection: 1 µL of a dilute solution of the isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Troubleshooting GC Separation
IssueProbable Cause(s)Solution(s)
Co-elution of Isomers - Inappropriate column stationary phase.- Oven temperature program is not optimized.- Try a column with a different polarity (e.g., switch from a phenyl-based to a WAX-based column).- Decrease the temperature ramp rate or use an isothermal period at a temperature that provides the best separation.
Peak Tailing - Active sites on the column.- Sample overload.- Use a column with better deactivation.- Inject a smaller volume or a more dilute sample.
Poor Resolution - Column is old or contaminated.- Carrier gas flow rate is not optimal.- Condition the column or replace it.- Optimize the carrier gas flow rate to achieve the best efficiency.

Diagram: GC Troubleshooting Logic

GCTroubleshooting cluster_problem Identify the Problem cluster_solution Potential Solutions cluster_outcome Desired Outcome start GC Analysis Result coelution Co-elution of Isomers start->coelution tailing Peak Tailing start->tailing poor_res Poor Resolution start->poor_res change_col Change Column (Different Polarity) coelution->change_col opt_temp Optimize Temperature Program coelution->opt_temp check_inj Check Injection Volume/Concentration tailing->check_inj col_maint Column Maintenance (Condition/Replace) tailing->col_maint poor_res->opt_temp poor_res->col_maint opt_flow Optimize Carrier Gas Flow Rate poor_res->opt_flow success Successful Separation change_col->success opt_temp->success check_inj->success col_maint->success opt_flow->success

Caption: A decision-making diagram for troubleshooting common GC separation issues.

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of positional isomers, offering a wide range of stationary and mobile phases for method development.[12][13][14]

Experimental Protocol: HPLC Separation
  • Column Selection:

    • The choice of stationary phase is crucial for exploiting the subtle polarity differences between the isomers.

    • Recommended Columns:

      • Phenyl-Hydride Columns: These columns offer selectivity for aromatic compounds and are well-suited for resolving positional isomers.[9]

      • Pentafluorophenyl (PFP) Columns: PFP phases provide unique selectivity for aromatic and positional isomers through a combination of hydrophobic, π-π, and dipole-dipole interactions.[16]

      • Standard C18 Columns: While less specific for isomers, a high-quality C18 column can sometimes provide adequate separation with careful mobile phase optimization.

  • Mobile Phase Optimization:

    • Start with a simple mobile phase and gradually increase complexity to achieve separation.

    • Initial Mobile Phase: A mixture of acetonitrile and water or methanol and water.[17]

    • Optimization:

      • Adjust the ratio of the organic solvent to water to optimize retention times.

      • If separation is insufficient, try a different organic solvent (e.g., switch from acetonitrile to methanol).

      • Add a small amount of a buffer (e.g., formic acid or ammonium acetate) to control the ionization of the quinoline nitrogen and improve peak shape.[17]

  • HPLC Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL

Troubleshooting HPLC Separation
IssueProbable Cause(s)Solution(s)
Poor or No Separation - Inappropriate column.- Mobile phase is not optimized.- Screen different column chemistries (Phenyl-Hydride, PFP).- Perform a systematic mobile phase optimization, including changing the organic solvent and adding buffers.[17]
Broad Peaks - Column degradation.- High sample concentration.- Flush the column or replace it.- Dilute the sample.
Split Peaks - Column void or blockage.- Sample solvent is too strong.- Reverse flush the column at low flow rate or replace it.- Dissolve the sample in the mobile phase.

Diagram: HPLC Method Development Strategy

HPLCMethodDev cluster_col_sel Column Selection cluster_mob_phase Mobile Phase Optimization cluster_analysis_outcome Analysis & Outcome start Start with Isomer Mixture select_col Select Column: 1. Phenyl-Hydride 2. PFP 3. C18 start->select_col init_mob Initial Mobile Phase: Acetonitrile/Water select_col->init_mob adj_ratio Adjust Organic/Aqueous Ratio init_mob->adj_ratio change_solv Change Organic Solvent (e.g., to Methanol) adj_ratio->change_solv No Separation add_buff Add Buffer (e.g., Formic Acid) adj_ratio->add_buff Poor Peak Shape analyze_res Analyze Resolution and Peak Shape adj_ratio->analyze_res Good Separation change_solv->analyze_res add_buff->analyze_res success Optimized Separation analyze_res->success Resolution > 1.5 failure Re-evaluate Column Choice analyze_res->failure Resolution < 1.5 failure->select_col

Sources

Troubleshooting

Technical Support Center: Troubleshooting Quinoline Alkylation Regioselectivity

Ticket Status: Open Topic: Improving Regiocontrol in Quinoline Functionalization Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Diagnostic Phase: Define Your Selectivity Failure Quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Topic: Improving Regiocontrol in Quinoline Functionalization Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Diagnostic Phase: Define Your Selectivity Failure

Quinoline alkylation is notoriously sensitive to electronic and steric perturbations. Before adjusting reagents, identify your specific regioselectivity failure mode using the decision matrix below.

Diagnostic Flowchart

Quinoline_Troubleshooting Start Identify Target Position C2_C4 Target: C2 or C4 (Electron Deficient Ring) Start->C2_C4 C8 Target: C8 (Carbocyclic Ring) Start->C8 N_Alk Target: N-Alkylation (Quaternary Salt) Start->N_Alk Minisci Method: Radical (Minisci) C2_C4->Minisci Radical Source Metal Method: C-H Activation C8->Metal Transition Metal SnAr Method: SNAr / Nucleophilic N_Alk->SnAr Alkyl Halide Issue_Mix Issue: C2/C4 Mixture Minisci->Issue_Mix Issue_Remote Issue: C5 vs C8 Selectivity Metal->Issue_Remote Issue_Comp Issue: C- vs N- Competition SnAr->Issue_Comp

Figure 1: Decision matrix for isolating the mechanistic cause of poor regioselectivity.

Scenario A: The Minisci Mixture (C2 vs. C4)

The Problem: You are performing a radical alkylation (e.g., using carboxylic acids/persulfate or redox-active esters) and obtaining an inseparable mixture of C2- and C4-alkylated quinolines.

The Mechanism: The Minisci reaction relies on the attack of a nucleophilic alkyl radical onto a protonated (electron-deficient) heteroaromatic ring.

  • C2 Preference: Generally favored due to proximity to the N-radical cation center (inductive effect) and orbital coefficients.

  • C4 Preference: Often competes when C2 is sterically hindered or when specific solvent effects stabilize the C4 transition state.

Troubleshooting Protocol
1. Acid & Solvent Tuning (The "Phipps" Effect)

Recent mechanistic studies indicate that the counter-ion and solvent shell dramatically alter the transition state energy difference between C2 and C4 attack.

VariableAdjustmentMechanistic Rationale
Acid Source Switch from TFA to HCl or H₂SO₄ Stronger mineral acids often tighten the ion pair, enhancing C2 selectivity via charge control.
Solvent Binary Mixtures (e.g., CH₂Cl₂/H₂O)Biphasic systems can sequester the radical source from the protonated quinoline until the interface, altering local concentration.
Chiral Control Add TRIP (Chiral Phosphoric Acid) Advanced: Phipps et al. demonstrated that chiral phosphates H-bond to the quinolinium NH, creating a steric pocket that blocks C4, forcing C2 selectivity [1].
2. The "Blocking Group" Strategy (For C4 Selectivity)

If you exclusively need the C4-isomer , standard Minisci conditions rarely yield >5:1 selectivity. You must use a transient blocking group.

  • Protocol (Baran Method):

    • Pre-functionalization: React quinoline with dimethyl maleate to form the N-vinyl 1,4-dihydropyridine intermediate. This sterically blocks C2.

    • Alkylation: Perform the radical alkylation. The radical is forced to attack C4.

    • Deprotection/Aromatization: The blocking group is removed in situ or via mild acid workup to restore the quinoline core [2].

Scenario B: Remote Functionalization (Targeting C8)

The Problem: You need to alkylate the carbocyclic ring (C8), but standard electrophilic substitution (SEAr) targets C5 or yields mixtures, and Minisci attacks the pyridine ring.

The Solution: You must use C-H Activation with a Directing Group (DG). The quinoline nitrogen lone pair is insufficient for C8 activation due to geometry.

Protocol: N-Oxide Directed C8 Alkylation

The N-oxide oxygen acts as a crucial handle for transition metals (Rh, Ir, Co) to form a 5-membered metallacycle, placing the metal center in perfect proximity to the C8-H bond.

Workflow:

  • Oxidation: Convert Quinoline

    
     Quinoline N-Oxide (mCPBA, DCM, RT).
    
  • C-H Activation:

    • Catalyst: [RhCpCl₂]₂ (2-5 mol%) or [CoCp(CO)I₂].

    • Coupling Partner: Acrylates (for alkylation via hydrogenation), Maleimides, or Cyclopropanols.

    • Additive: AgSbF₆ (silver salt is critical to generate the cationic active species).

    • Solvent: DCE or MeOH (60-100°C).

  • Reduction: Deoxygenate the N-oxide (PCl₃ or Zn/AcOH) to return to the parent quinoline.

Mechanism Visualization:

CH_Activation QNO Quinoline N-Oxide Coord Metal Coordination QNO->Coord Rh(III) C8_Act C8-H Activation Coord->C8_Act Metallacycle Formation Insert Alkene Insertion C8_Act->Insert Regioselective Prod C8-Alkylated Product Insert->Prod Reductive Elimination

Figure 2: The N-oxide directing group enables the formation of a rigid metallacycle, exclusively activating the C8 position [3, 4].

Scenario C: N-Alkylation vs. C-Alkylation

The Problem: You are using an alkyl halide (e.g., MeI, BnBr) and getting a mixture of the Quinolinium salt (N-alkyl) and C-alkylated products (often C3 via migration or direct attack).

The Science:

  • Kinetic Product: N-alkylation (The lone pair on N is the hardest nucleophile).

  • Thermodynamic Product: C-alkylation (Often C2 or C4).

  • Reversibility: N-alkylation is often reversible at high temperatures (Hofmann-Martius rearrangement), leading to C-alkylated products.

Control Table: Steering the Reaction
Desired OutcomeRecommended ConditionsWhy?
N-Alkylation (Salt) Solvent: Acetone, MeCN, or DCM.Temp: < 40°C.Base: None or weak (K₂CO₃).Polar aprotic solvents stabilize the transition state for S_N2 attack by the Nitrogen lone pair. Low heat prevents rearrangement.
C-Alkylation (C2/C4) Reagent: Organolithium (R-Li) or Grignard.Step 1: Addition to form dihydroquinoline.Step 2: Oxidation (DDQ/Air).Nucleophilic attack on the carbon of the imine bond, followed by re-aromatization. This bypasses the N-alkylation pathway entirely.
C-Alkylation (C3) Reagent: Alkyl halide + Lewis Acid.Temp: > 150°C (Sealed tube).Forces the thermodynamic rearrangement of the N-alkyl group to the C-ring (usually C3 or C6/C8 depending on substitution).

Frequently Asked Questions (FAQ)

Q: I am trying to do a Minisci reaction but getting low conversion. Should I add more acid? A: Yes, but be careful. The reaction requires the quinoline to be protonated to activate it toward nucleophilic radicals. However, excess acid can quench certain radical precursors. Ensure pH < 2. If conversion is still low, switch to a Redox-Active Ester (RAE) precursor, which generates radicals more efficiently than carboxylic acid/silver systems.

Q: Can I alkylate C5 selectively? A: C5 is difficult. It is electronically similar to C8 but sterically more accessible than C8 yet less accessible than C2/C4. C5 selectivity is often achieved only when C8 is blocked or by using specific directing groups on C6 substituents. Electrochemical methods are emerging as a viable route for C5/C8 mixtures, but pure C5 selectivity remains a "frontier" challenge.

Q: My N-oxide C8 alkylation failed. The starting material was recovered. A: Check your moisture levels. C-H activation with cationic Rh/Co species is sensitive to water. Also, ensure you are using the correct silver salt (AgSbF₆ or AgOAc) to abstract the halide from the precatalyst. Without this activation, the metal cannot coordinate effectively to the N-oxide.

References

  • Proctor, R. S. J., Davis, H. J., & Phipps, R. J. (2018). Catalytic enantioselective Minisci-type addition to heteroarenes. Science, 360(6387), 419-422. Link

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).[1] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. Link

  • Hwang, H., Kim, J., & Chang, S. (2014). Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C-H Activation.[2] Journal of the American Chemical Society, 136(30), 10700–10707. Link

  • Nale, S. D., Aslam, M., & Lee, Y. R. (2021).[3] Installation of Diverse Succinimides at C-8 Position of Quinoline N-Oxides via Rhodium(III)-Catalyzed C-H Functionalization.[3] The Journal of Organic Chemistry, 86(11), 7683–7698. Link

Sources

Optimization

Technical Support Center: Purification of 4-Propylquinoline

Case ID: ANL-REM-4PQ Status: Active Subject: Removal of Unreacted Aniline from 4-Propylquinoline Mixtures Executive Summary & Diagnostic The Challenge: Separating aniline (starting material) from 4-Propylquinoline (produ...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ANL-REM-4PQ Status: Active Subject: Removal of Unreacted Aniline from 4-Propylquinoline Mixtures

Executive Summary & Diagnostic

The Challenge: Separating aniline (starting material) from 4-Propylquinoline (product) is a classic problem in Skraup or Combes syntheses.

  • The Trap: Researchers often attempt simple acid-base extraction. This fails because the pKa values are too close. Aniline (

    
    ) and 4-Propylquinoline (
    
    
    
    ) will both protonate and extract into the aqueous phase simultaneously.
  • The Solution: You must exploit the difference in nucleophilicity (Primary vs. Tertiary amine) or volatility .

Method Selection Matrix:

MethodPurity PotentialYield RiskBest For...[1]
Chemical Scavenging (Ac

O)
High (>99%) LowRemoving trace aniline (<10%) from valuable product.
Vacuum Distillation Medium (95%)MediumBulk removal of large excess aniline.
Steam Distillation MediumLowLarge scale, crude reaction mixtures (Aniline is steam volatile).
Chromatography HighHigh (Lossy)Final polishing of milligram-scale samples.
Protocol A: Chemical Scavenging (The "Gold Standard")

Mechanism: This method chemically modifies the impurity (aniline) to alter its solubility, while leaving the target (4-Propylquinoline) untouched. We use Acetic Anhydride (


)  to convert the basic aniline into acetanilide , a neutral amide.
  • Reaction:

    
    
    
  • Differentiation: The amide (acetanilide) is not basic . The 4-Propylquinoline (tertiary amine) remains basic .

  • Separation: An acid wash will now extract only the quinoline.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate.

  • Scavenging: Add Acetic Anhydride (1.2 equivalents relative to the estimated aniline content).

    • Note: If aniline content is unknown, add 0.5 eq relative to the total mass, monitor via TLC.

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Checkpoint: Check TLC. The aniline spot should disappear, replaced by a higher Rf acetanilide spot.

  • Acid Extraction: Wash the organic phase with 1M HCl (3x).

    • Organic Layer: Contains neutral impurities and Acetanilide (Discard).

    • Aqueous Layer: Contains 4-Propylquinolinium Chloride (Keep this!).

  • Recovery: Basify the aqueous layer with 2M NaOH until pH > 12. The solution will turn cloudy as the free base oils out.

  • Final Extraction: Extract the aqueous mixture with DCM (3x). Dry over

    
     and concentrate.
    
Visual Workflow (Process Logic)

ScavengingProtocol Start Crude Mixture (4-Propylquinoline + Aniline) Step1 Add Acetic Anhydride (DCM Solvent) Start->Step1 Reaction Reaction: Aniline → Acetanilide (Neutral) Quinoline → Unchanged (Basic) Step1->Reaction Step2 Wash with 1M HCl Reaction->Step2 Separation Phase Separation Step2->Separation OrgLayer Organic Layer Contains: Acetanilide Separation->OrgLayer Neutral Species AqLayer Aqueous Layer Contains: Quinolinium Salt (H+) Separation->AqLayer Protonated Species Discard Discard Organic Phase OrgLayer->Discard Step3 Basify with NaOH (pH > 12) AqLayer->Step3 Step4 Extract with DCM Dry & Concentrate Step3->Step4 Final Pure 4-Propylquinoline Step4->Final

Figure 1: Selective purification workflow using acetic anhydride derivatization. This method exploits the reactivity of the primary amine (aniline) to render it non-basic.

Protocol B: Vacuum Distillation (Physical Separation)

If you have a large excess of aniline (>20% of mass), chemical scavenging is wasteful. Use distillation first.[2][3][4]

  • Boiling Point Data:

    • Aniline: 184°C (760 mmHg) / ~72°C (20 mmHg) [1].

    • 4-Propylquinoline: Estimated ~260–270°C (760 mmHg).

  • The Setup: Short-path distillation head with a high-vacuum pump (<5 mmHg is ideal).

Procedure:

  • Degassing: Gently heat the flask to ~60°C under weak vacuum to remove solvents.

  • Fraction 1 (Aniline): Increase vacuum to max. Raise oil bath temperature. Aniline will distill first.[4]

    • Indicator: Look for a clear, refractive liquid. If it is yellow/red, the aniline is oxidized (common).

  • Intermediate: There will be a temperature gap. The thermometer temperature will drop after aniline is removed.

  • Fraction 2 (Product): Increase heat significantly. 4-Propylquinoline will distill as a pale yellow oil.

Warning: 4-Propylquinoline has a high boiling point. Prolonged heating can cause degradation (tar formation). If the pot temperature exceeds 200°C, switch to Protocol A (Scavenging) or improve your vacuum.

Troubleshooting & FAQ

Q: My product turned red/brown after column chromatography. Why?

  • A: Aniline oxidizes rapidly in air to form colored impurities (azobenzene derivatives). If your separation wasn't 100% complete, even trace aniline can color the whole batch.

    • Fix: Wash the product with a small amount of cold ether (if the quinoline is solid) or repeat the acid wash (Protocol A).

Q: I am trying to use silica gel chromatography, but the spots are streaking.

  • A: Basic amines interact strongly with the acidic silanol groups on silica gel, causing "tailing."[5]

    • Fix: Pre-treat your silica column with 1% Triethylamine (Et

      
      N) in Hexanes, or add 1% Et
      
      
      
      N to your mobile phase (e.g., Hexane:EtOAc:Et
      
      
      N). This blocks the acidic sites [2].

Q: Can I use steam distillation?

  • A: Yes. Aniline is steam volatile; 4-Propylquinoline is generally not (due to higher MW and lipophilicity).

    • Method: Basify the mixture, then pass steam through it. Aniline will co-distill with the water. The quinoline will remain in the boiling flask as an oil. This is excellent for bulk removal before final purification [3].

Q: Why not just use a stronger acid to separate them?

  • A: It won't work. The pKa difference is negligible.

    • Aniline

      
      
      
    • Quinoline

      
      
      
    • 4-Propylquinoline

      
       (estimated, alkyl groups are electron donating).
      
    • At pH 4, both are protonated. At pH 6, both are largely free bases. There is no "magic pH" window for extraction [4].

References
  • Texium. (2020).[6] Vacuum Distillation of Aniline. Retrieved from

  • Biotage. (2023).[5][6] Is there an easy way to purify organic amines? Retrieved from

  • BenchChem. (2025).[2] The Skraup Synthesis of Quinoline from Aniline: A Technical Guide. Retrieved from

  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations. Retrieved from

  • ScienceMadness. (2017). Preparation of Quinoline - Discussion Board. Retrieved from

Sources

Troubleshooting

Technical Support Center: Resolving Emulsion Formation During 4-Propylquinoline Extraction

This guide provides in-depth troubleshooting strategies and preventative measures for researchers, scientists, and drug development professionals encountering emulsion issues during the liquid-liquid extraction of 4-Prop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and preventative measures for researchers, scientists, and drug development professionals encountering emulsion issues during the liquid-liquid extraction of 4-Propylquinoline. By understanding the physicochemical principles at play, you can effectively mitigate and resolve these common separation challenges.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why is it forming during my 4-Propylquinoline extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1][2] This stability prevents the formation of two distinct, separable layers. In the context of 4-Propylquinoline extraction, emulsions are often a milky or cloudy layer between the organic and aqueous phases.[2][3]

The formation is typically caused by:

  • High Shear Mixing: Vigorous shaking or stirring of the separatory funnel provides the energy to break up the liquid phases into fine droplets.[4]

  • Surfactant-like Molecules: The presence of compounds that are partially soluble in both the organic and aqueous phases can stabilize emulsions.[4][5] These molecules accumulate at the interface between the two liquids, lowering the interfacial tension and preventing the droplets from coalescing.[6]

  • Particulate Matter: Fine solid particles from the reaction mixture can also gather at the interface, physically preventing the droplets from merging.

Q2: What properties of 4-Propylquinoline make it prone to causing emulsions?

4-Propylquinoline, as a quinoline derivative, possesses amphiphilic characteristics. Its quinoline core provides a degree of hydrophilicity and basicity, while the propyl group adds lipophilicity. This dual nature can contribute to its presence at the solvent interface, promoting emulsion stability.

Furthermore, the basicity of the quinoline nitrogen is a critical factor. Quinolines are weak bases, and their solubility is highly dependent on pH.[7][8] Near its pKa (approximately 4.9 for the parent quinoline), 4-Propylquinoline will exist in both its neutral, organic-soluble form and its protonated, water-soluble form.[8] This equilibrium can lead to complex interfacial behavior that encourages emulsion formation.

Q3: How can I prevent emulsions from forming in the first place?

Prevention is always the most effective strategy.[4] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel. This reduces the energy input, minimizing the formation of fine droplets while still allowing for sufficient surface area contact for the extraction to occur.[5]

  • Pre-emptive Salting-Out: If you anticipate emulsion formation, add a saturated solution of sodium chloride (brine) or solid salt to the aqueous layer before extraction.[3][9] This increases the ionic strength of the aqueous phase, making it more polar and reducing the solubility of organic compounds, which can help prevent them from acting as emulsifiers.[1][4]

  • Solvent Choice: Ensure your chosen organic and aqueous phases have a significant density difference to aid in gravitational separation.

Troubleshooting Guide: Breaking a Persistent Emulsion

If an emulsion has already formed, a systematic approach is necessary to resolve it. The following methods are presented in order of increasing intervention.

Initial Approach: Patience and Gentle Agitation

Sometimes, the simplest solution is to allow the separatory funnel to stand undisturbed for a period, which can range from a few minutes to half an hour.[1][9] Gentle tapping on the side of the glass or slow swirling can encourage the droplets to coalesce.[2][3]

Method 1: Chemical Intervention - Altering Phase Properties

Chemical methods aim to disrupt the forces stabilizing the emulsion.

A. Addition of Brine (Salting Out)

This is often the most effective first chemical step.

  • Mechanism: Adding a saturated solution of NaCl increases the ionic strength of the aqueous phase.[4] This has two primary effects:

    • It decreases the solubility of organic molecules (like 4-Propylquinoline and other organic impurities) in the aqueous layer, forcing them into the organic phase.[1]

    • It increases the density of the aqueous phase, which can enhance the separation between the layers.

  • Protocol:

    • Add a small volume of saturated NaCl solution (brine) to the separatory funnel.

    • Gently swirl or rock the funnel to mix. Avoid vigorous shaking.

    • Allow the funnel to stand and observe if the emulsion breaks. Repeat with small additions if necessary.

B. Adjusting the pH

Given that 4-Propylquinoline is a weak base, altering the pH can dramatically change its solubility and break an emulsion.[7][8]

  • Mechanism:

    • Adding Acid (e.g., dilute HCl): Lowering the pH well below the pKa of 4-Propylquinoline (~4.9) will protonate the nitrogen atom.[8] The resulting salt is significantly more soluble in the aqueous phase, which should pull the molecule away from the interface and break the emulsion.[10]

    • Adding Base (e.g., dilute NaOH): Increasing the pH will ensure the 4-Propylquinoline is in its neutral, free-base form, maximizing its solubility in the organic solvent and minimizing its interaction with the aqueous phase.

  • Protocol:

    • Add a few drops of a dilute acid or base to the separatory funnel.

    • Gently swirl to mix.

    • Observe for phase separation. Be mindful that pH changes can affect the stability of your target compound.

Method 2: Physical and Mechanical Intervention

If chemical methods fail, physical disruption of the emulsion is the next step.

A. Filtration through a Filter Aid (Celite)
  • Mechanism: Filtering the entire mixture through a pad of a filter aid like Celite (diatomaceous earth) can be highly effective.[9] The fine, porous structure of Celite provides a large surface area that helps to break up the emulsified droplets and trap any fine particulate matter that may be stabilizing the emulsion.[11]

  • Protocol:

    • Prepare a filter funnel (e.g., a Büchner funnel) with a piece of filter paper.

    • Add a 1-2 cm layer of Celite over the filter paper to form a pad.

    • Wet the Celite pad with the organic solvent being used in the extraction.

    • Apply gentle vacuum and pour the entire emulsion mixture through the Celite pad.

    • Collect the filtrate in a clean flask. The two phases should now be distinct and can be separated.

B. Centrifugation
  • Mechanism: Centrifugation is a highly reliable method for physically forcing the separation of the two phases based on their density differences.[2][3][12] The applied force accelerates the coalescence of the dispersed droplets.[4]

  • Protocol:

    • Transfer the emulsion into centrifuge tubes.

    • Ensure the centrifuge is balanced.

    • Centrifuge the tubes for 5-10 minutes at a moderate speed.

    • After centrifugation, the layers should be clearly separated, and can be carefully pipetted apart.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for addressing emulsion formation during the extraction of 4-Propylquinoline.

Emulsion_Troubleshooting Start Emulsion Formed Patience Wait 15-30 mins Gentle Swirling Start->Patience Check1 Resolved? Patience->Check1 AddBrine Add Saturated NaCl (Brine) Check1->AddBrine No End_Success Phases Separated Check1->End_Success Yes Check2 Resolved? AddBrine->Check2 AdjustpH Adjust pH (Add dilute acid or base) Check2->AdjustpH No Check2->End_Success Yes Check3 Resolved? AdjustpH->Check3 Filter Filter through Celite Pad Check3->Filter No Check3->End_Success Yes Check4 Resolved? Filter->Check4 Centrifuge Centrifugation Check4->Centrifuge No Check4->End_Success Yes Centrifuge->End_Success End_Fail Consult Senior Chemist Re-evaluate extraction protocol Centrifuge->End_Fail

Caption: A decision tree for troubleshooting emulsion formation.

Data Summary Table
MethodMechanism of ActionSpeedScalabilityNotes
Patience/Gentle Swirl Gravitational separationSlowHighLeast invasive, should always be the first step.[3][9]
Addition of Brine Increases aqueous phase polarity and density ("salting out").[4]ModerateHighHighly effective for many common emulsions.[1][5]
pH Adjustment Alters solubility of ionizable compounds like 4-Propylquinoline.[1][2]ModerateHighVery effective for basic/acidic compounds; ensure product stability.
Filtration (Celite) Physical disruption of droplets and removal of particulates.[9]FastModerateExcellent for emulsions stabilized by fine solids.[13]
Centrifugation Accelerates gravitational separation via centrifugal force.[3][4]FastLow-ModerateOften the most definitive method but requires specific equipment.[2][3]
Visualizing the "Salting Out" Mechanism

The diagram below illustrates how the addition of salt ions disrupts the forces stabilizing an emulsion.

Salting_Out Mechanism of 'Salting Out' to Break an Emulsion cluster_0 Before Salting Out (Stable Emulsion) cluster_1 After Adding Salt (NaCl) W1 H₂O S1 Surfactant-like Molecule W1->S1 O1 Organic Droplet S1->O1 label_emulsion Surfactant molecules at the interface stabilize the organic droplet in water. W2 H₂O Na Na⁺ W2->Na Cl Cl⁻ W2->Cl O2 Organic Phase S2 Surfactant-like Molecule S2->O2 label_broken Water molecules solvate the Na⁺ and Cl⁻ ions. This disrupts the hydration of surfactant molecules, forcing them into the organic phase and allowing droplets to coalesce. cluster_0 cluster_0 cluster_1 cluster_1

Caption: How salt ions break an emulsion by altering phase properties.

References
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • Al-Roomi, Y., et al. (2024).
  • MDPI. (n.d.). Centrifugal Step Emulsification can Produce Water in Oil Emulsions with Extremely High Internal Volume Fractions.
  • ResearchGate. (n.d.). Separation of Nitrogen Heterocyclic Compounds from Model Oils by an Emulsion Liquid Membrane.
  • Biolin Scientific. (2024, June 11). How emulsions form and break?
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
  • Google Patents. (n.d.). US11034596B2 - Methods to separate brine from invert emulsions used in drilling and completion fluids.
  • AZoM. (2018, May 17).
  • Carvajal, T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed, 30805749.
  • Schmidt + Haensch. (n.d.). Celite filter aid.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Sigma-Aldrich. (n.d.). Celite filter aid.
  • Semalty, A. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs.
  • ResearchGate. (n.d.). Effect of Sample pH on extraction recovery of Sunset yellow and Quinoline yellow.
  • Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review.
  • Reddit. (2022, June 21). Role of Ph in liquid-liquid extraction.
  • FabioChem. (2017, March 6). How to Filter through Celite [Video]. YouTube.
  • Philadelphia University. (n.d.). Medicinal Chemistry.
  • Reddit. (2023, November 19). Centrifuge use in solvent extraction?
  • MoreBeer. (n.d.). Celite Cynergy Filter Aid - 50 lb.
  • MDPI. (2021, November 12). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways.
  • PubMed. (n.d.).
  • The Schlenk Line Survival Guide. (n.d.).

Sources

Optimization

minimizing polymerization side products in quinoline synthesis

Topic: Minimizing Polymerization Side Products (The "Tar" Problem) Ticket ID: QS-POLY-001 Status: Open for Resolution Diagnostic Overview: Why is my reaction turning to tar? As a Senior Application Scientist, I often see...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Polymerization Side Products (The "Tar" Problem) Ticket ID: QS-POLY-001 Status: Open for Resolution

Diagnostic Overview: Why is my reaction turning to tar?

As a Senior Application Scientist, I often see researchers abandon quinoline synthesis (especially Skraup and Doebner-von Miller protocols) because the flask ends up filled with an intractable black solid. This is not "charring" in the combustion sense; it is uncontrolled acid-catalyzed polymerization .

The culprit is rarely the aniline. It is the


-unsaturated carbonyl intermediate  (acrolein in Skraup; vinyl ketones in Doebner-von Miller).
The Divergent Pathway

Under high thermal stress and strong protic acidity (e.g., conc.


), these intermediates face a kinetic competition:
  • The Target Pathway: React with aniline (Michael addition)

    
     Cyclize 
    
    
    
    Oxidize
    
    
    Quinoline .
  • The Failure Pathway: Self-polymerize via cationic mechanisms

    
    Polyaniline/Poly-acrolein Tar .
    
Visualizing the Failure Point

The following diagram maps the exact mechanistic divergence where you are losing yield to polymerization.

QuinolinePolymerization Substrate Glycerol / Enone Precursor Intermediate α,β-Unsaturated Intermediate (Acrolein) Substrate->Intermediate Acid/Heat Dehydration MichaelAdduct Michael Adduct (β-amino ketone) Intermediate->MichaelAdduct + Aniline (Controlled) Polymer Polymerization (TAR) [Irreversible] Intermediate->Polymer Excess Acid/Heat (Uncontrolled) Aniline Aniline Nucleophile Aniline->MichaelAdduct Cyclization Cyclization (Dihydroquinoline) MichaelAdduct->Cyclization - H2O Quinoline Final Quinoline Cyclization->Quinoline Oxidation

Figure 1: Mechanistic divergence in Skraup/Doebner-von Miller synthesis. The critical control point is the lifespan of the free


-unsaturated intermediate.

Troubleshooting Guides & Protocols

Scenario A: The Skraup Synthesis is violent and yields black tar.

Diagnosis: The dehydration of glycerol to acrolein is faster than the consumption of acrolein by aniline. Free acrolein polymerizes instantly in hot sulfuric acid.

Solution: The "Sulfo-Mix" & Moderator Protocol

We must throttle the release of acrolein and moderate the oxidation potential.

Standard Protocol vs. Optimized Protocol

VariableStandard (High Risk)Optimized (Low Polymerization)
Oxidant Nitrobenzene (often solvent)Iodine (

) or mild Nitrobenzene w/

Moderator NoneFerrous Sulfate (

)
Addition All-in-one refluxRamped Temperature Program
Acid Conc.


diluted with Acetic Acid or Sulfo-mix
Step-by-Step Optimized Protocol (Modified Skraup)
  • The Moderator: In a round-bottom flask, mix aniline (0.1 mol), glycerol (0.3 mol), and Ferrous Sulfate heptahydrate (0.05 g) .

    • Why?

      
       acts as a radical scavenger and moderates the violent oxidation step, preventing local hotspots that trigger polymerization [1].
      
  • The Acid Ramp: Add concentrated

    
     (15 mL) dropwise at 
    
    
    
    with vigorous stirring. Do not let the temperature spike yet.
  • Controlled Heating:

    • Heat to

      
       and hold for 1 hour (Formation of Michael adduct).
      
    • Ramp to

      
       for 2 hours (Cyclization).
      
    • Note: If the mixture foams excessively, remove heat immediately. The foam is polymerizing acrolein vapor.

  • Workup: Steam distillation is mandatory to remove unreacted aniline and nitrobenzene before basification. This prevents the precipitation of "gummy" aniline oligomers.

Scenario B: Doebner-von Miller reaction yields low recovery.

Diagnosis: You are reacting an enone (like methyl vinyl ketone) with aniline. The acid catalyst is forcing the enone to polymerize with itself before it finds the aniline.

Solution: The Biphasic Sequestration Method

By using a two-phase system, you keep the acid in the aqueous layer and the sensitive enone in the organic layer. Reaction only happens at the interface, preventing bulk polymerization.

Protocol: Biphasic Doebner-von Miller
  • Phase 1 (Aqueous Acid): Dissolve aniline (1 equiv) in 6M HCl (aqueous). Heat to reflux (

    
    ).
    
  • Phase 2 (Organic Reservoir): Dissolve your

    
    -unsaturated ketone (e.g., crotonaldehyde, 1.2 equiv) in Toluene  (10 volumes).
    
  • The Interface Addition:

    • Add the Toluene solution dropwise to the refluxing aqueous acid over 2–3 hours.

    • Mechanism:[1][2][3] The ketone partitions slowly into the aqueous phase where it is immediately trapped by aniline. It never builds up a high enough concentration in the acid phase to polymerize [2].

  • Result: The toluene layer remains clear (no tar), and the product salt precipitates in the aqueous layer.

Advanced Optimization: Catalytic Alternatives

If the traditional acid methods above fail, your substrate is likely too sensitive. You must move away from Brønsted acids (


) to Lewis Acids or Solid Acids.
Comparative Data: Catalyst Performance on Polymerization
Catalyst ClassExamplesPolymerization RiskYield (Typical)Notes
Mineral Acids

,

High 40-60%"Tar" is standard; requires massive workup.
Lewis Acids

,

Low 80-90%Water-tolerant; suppresses side reactions [3].
Solid Acids Montmorillonite K-10Very Low 85-95%Heterogeneous; catalyst is filtered off (no neutralization salts) [4].
Ionic Liquids

Negligible >90%Acts as solvent & catalyst; stabilizes intermediates [5].
Recommendation: Solid Acid Protocol (Green Chemistry)

For high-value drug intermediates, avoid sulfuric acid entirely.

  • Setup: Mix Aniline (10 mmol) and Enone (10 mmol) in Ethanol (10 mL).

  • Catalyst: Add Montmorillonite K-10 clay (10% w/w).

  • Energy Input: Irradiate in a microwave reactor at

    
     for 10–20 minutes.
    
    • Why? Microwave heating is volumetric. It avoids the "wall effects" of oil baths where superheating causes tar formation on the glass surface [6].

  • Purification: Filter the clay. Evaporate ethanol. Recrystallize. (Zero neutralization required).

FAQ: Rapid Diagnostics

Q1: My reaction mixture turned solid 5 minutes after adding the acid. Can I save it?

  • Answer: No. That is cross-linked poly-acrolein. It is chemically inert and insoluble. You must discard the glassware or clean it with hot nitric acid (hazardous) or piranha solution. For the next run, use the Biphasic Method described above.

Q2: Why does the literature suggest adding Boric Acid?

  • Answer: Boric acid forms a complex with the glycerol/diol intermediates, slowing down the dehydration rate. It acts as a "chemical brake," preventing the rapid accumulation of acrolein. Use 0.5 equiv if you cannot use the Biphasic method.

Q3: I am using a solid enone, not a liquid. How do I add it slowly?

  • Answer: Dissolve the solid enone in a minimal amount of acetic acid or toluene and use a syringe pump for addition over 4 hours. Never dump solid enone directly into hot acid.

Decision Tree for Protocol Selection

Use this flow to select the correct method for your specific substrate to minimize tar.[4]

ProtocolSelection Start Start: Select Substrate ReactionType Reaction Type? Start->ReactionType Skraup Skraup (Glycerol) ReactionType->Skraup DvM Doebner-von Miller (Enone/Aldehyde) ReactionType->DvM Violent Is standard reaction violent? Skraup->Violent Sensitive Is Aniline electron-rich? DvM->Sensitive FeSO4 USE: Modified Skraup (+ FeSO4) Violent->FeSO4 Yes SolidAcid USE: Solid Acid (K-10 Clay / MW) Violent->SolidAcid No (Green Alt) Biphasic USE: Biphasic Method (Toluene/H2O) Sensitive->Biphasic No (Standard) Lewis USE: Lewis Acid (Sc(OTf)3) Sensitive->Lewis Yes (High Value)

Figure 2: Decision Matrix for selecting the optimal anti-polymerization protocol.

References

  • BenchChem. (2025).[4][5][6] Avoiding Polymerization in Skraup Synthesis of Quinolines. Retrieved from

  • Denmark, S. E., & Venkatraman, S. (2006).[1] On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.[1] Retrieved from

  • Wang, L., et al. (2020).[3] Reusable solid acid catalyst Nafion NR50 for Friedländer quinoline synthesis.[3] Catalysts, 10, 441. Retrieved from

  • Varma, R. S., & Saini, R. K. (1997). Microwave-assisted solid acid-catalyzed synthesis of quinolines. ResearchGate.[7] Retrieved from

  • Rezayati, S., et al. (2024). Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives.[8][9] ACS Omega. Retrieved from [8]

  • Cui, S. L., et al. (2006). Efficient Synthesis of Quinolines using Iodine as Catalyst. Synlett.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 1H NMR Spectroscopic Profiling of 4-Propylquinoline vs. Lepidine

The following guide details the 1H NMR spectroscopic comparison between 4-Propylquinoline and Lepidine (4-Methylquinoline) . This analysis is structured for researchers requiring precise structural verification and diffe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR spectroscopic comparison between 4-Propylquinoline and Lepidine (4-Methylquinoline) . This analysis is structured for researchers requiring precise structural verification and differentiation of these homologous quinoline derivatives.

Executive Summary

In medicinal chemistry and heterocyclic synthesis, distinguishing between homologous alkyl chains is a routine but critical task. Lepidine (4-methylquinoline) serves as a fundamental precursor, while 4-propylquinoline often arises from lithiation/alkylation of lepidine or de novo ring synthesis.[1]

While the aromatic regions of these two compounds are strikingly similar, the aliphatic region (0.5 – 3.5 ppm) provides the definitive fingerprint for identification. This guide analyzes the chemical shift perturbations (


) caused by the elongation of the alkyl chain, focusing on the diagnostic benzylic coupling  and peri-interactions  with the H5 proton.

Structural Analysis & Theoretical Basis

The core scaffold for both molecules is the quinoline ring.[2] The variation lies solely at the C4 position.

  • Lepidine: Contains a methyl group (

    
    ) directly attached to the electron-deficient pyridine ring.[1]
    
  • 4-Propylquinoline: Contains a propyl chain (

    
    ).[1]
    

Key Spectroscopic Effects:

  • Inductive De-shielding: The C4 position is electron-deficient.[1] Protons on the

    
    -carbon (attached to C4) are significantly de-shielded relative to standard alkanes.[1]
    
  • Peri-Effect (Steric/Electronic): The C4 substituent is spatially proximate to the H5 proton (on the benzene ring). Increasing steric bulk from methyl to propyl can induce slight downfield shifts in H5 due to van der Waals deshielding and anisotropy.

Structural Diagram (Graphviz)[1]

QuinolineComparison cluster_0 Lepidine (4-Methyl) cluster_1 4-Propylquinoline cluster_2 Common Aromatic Scaffold Lep C4-CH3 (Singlet) H2 H2 (Most Downfield) ~8.8 ppm Lep->H2 Scaffold H5 H5 (Peri-Proton) ~8.0 ppm Lep->H5 Peri-Interaction Prop C4-CH2-CH2-CH3 (Triplet - Multiplet - Triplet) Prop->H2 Scaffold Prop->H5 Enhanced Peri-Interaction H3 H3 (Ortho to Alkyl) ~7.2 ppm

Caption: Structural relationship showing the conserved aromatic core and the divergent alkyl substituents affecting H5 and H3 environments.

Comparative 1H NMR Data (CDCl3)

The following data summarizes the chemical shifts. Note that H2 is the most deshielded signal due to the adjacent nitrogen and the lack of shielding from a C2 substituent.

Table 1: Chemical Shift Comparison ( , ppm)
Proton AssignmentLepidine (4-Methyl)4-PropylquinolineMultiplicity (4-Propyl)

(Shift Change)
H2 (Pyridine ring)8.78 8.81 Doublet (

Hz)
+0.03 (Negligible)
H8 (Benzene ring)8.118.12Doublet~0.0
H5 (Peri to C4)7.98 8.00 - 8.05 Doublet/Multiplet+0.02 to +0.07 (Steric)
H6 / H7 7.50 – 7.707.50 – 7.70MultipletsN/A
H3 (Next to C4)7.22 7.25 Doublet (

Hz)
+0.03

-CH

/ CH

2.69 (s) 3.05 Triplet (

Hz)
+0.36 (Diagnostic)

-CH

N/A1.75 Multiplet (Sextet)N/A

-CH

N/A1.03 Triplet (

Hz)
N/A

Note: Data referenced to TMS (0.00 ppm) in CDCl3.[1] Values for 4-propylquinoline are derived from homologous series analysis (e.g., 4-ethylquinoline


-CH2 @ 3.05 ppm) and confirmed derivative synthesis data.[1]
Detailed Signal Analysis
1. The Aliphatic Fingerprint (The Differentiator)[1]
  • Lepidine: Shows a sharp singlet at 2.69 ppm integrating for 3 protons.[3] This is characteristic of a methyl group on an aromatic heterocycle.

  • 4-Propylquinoline: The methyl singlet disappears.[1] Instead, you observe:

    • 
      -Methylene (3.05 ppm):  A triplet.[1] It is significantly downfield compared to a standard alkyl chain (usually ~1.2 ppm) due to the electron-withdrawing nature of the quinoline ring.[1] Note that it is also downfield from the lepidine methyl (2.69 ppm) due to the "beta-effect" of the additional carbon chain.[1]
      
    • 
      -Methylene (1.75 ppm):  A multiplet (sextet).[1] This signal is in the "standard" aliphatic range but slightly deshielded by the aromatic ring current.
      
    • 
      -Methyl (1.03 ppm):  A classic triplet, typical of a terminal methyl group.[1]
      
2. The Aromatic Region (The Constant)[1][4]
  • H2 (8.78 - 8.81 ppm): This proton is diagnostic for the quinoline system.[1] It appears as a doublet coupled to H3 (

    
     Hz).[1] It remains relatively unaffected by the chain extension at C4.
    
  • H5 (Peri-proton): In both compounds, H5 is deshielded relative to H6/H7 due to its proximity to the C4 substituent. In 4-propylquinoline, this signal may broaden slightly or shift downfield by 0.02–0.05 ppm compared to lepidine due to the increased steric bulk of the propyl chain interacting with the H5 position.

Experimental Methodology

To ensure reproducible spectra suitable for publication or regulatory submission, follow this "Self-Validating" protocol.

Protocol: High-Resolution 1H NMR Acquisition

Reagents:

  • Solvent: Chloroform-d (CDCl3) with 0.03% v/v TMS (Tetramethylsilane).[1] Why? TMS provides the internal lock at 0.00 ppm, essential for detecting the subtle shift differences in the aromatic region.

  • Analyte: ~10 mg of Quinoline derivative.

Workflow:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl3. Ensure the solution is clear (filter through cotton if necessary to remove inorganic salts from synthesis).

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° or 45° (Standard).[1]

    • Relaxation Delay (D1):

      
       1.0 second (Ensure integration accuracy for the ratio of aliphatic to aromatic protons).
      
    • Scans (NS): 16 or 32 (Sufficient for >10 mg).[1]

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Phasing: Apply manual phasing to ensure flat baseline, especially around the solvent peak (7.26 ppm).

    • Integration: Calibrate the H2 doublet (approx 8.8 ppm) to 1.00 H.

    • Validation: Check the aliphatic integration.

      • Lepidine: Methyl singlet should integrate to 3.00 H.

      • 4-Propyl:

        
        -CH2 (2H), 
        
        
        
        -CH2 (2H),
        
        
        -CH3 (3H).[1] Total aliphatic integral = 7.00 H.[1]
Experimental Workflow Diagram (Graphviz)

NMRWorkflow cluster_check Validation Checkpoint Start Start: Crude/Pure Sample Solvent Dissolve in CDCl3 + TMS (0.6 mL) Start->Solvent Acquire Acquire 1H NMR (400 MHz, ns=16, d1=1.0s) Solvent->Acquire Process Process: Phase & Baseline Correction Acquire->Process Check1 Check H2 Integral (Set to 1.00H) Process->Check1 Check2 Check Aliphatic Region Check1->Check2 Decision Integral Matches Structure? Check2->Decision Pass: Export Report Pass: Export Report Decision->Pass: Export Report Yes Fail: Check Purity/Salt Formation Fail: Check Purity/Salt Formation Decision->Fail: Check Purity/Salt Formation No

Caption: Step-by-step NMR acquisition and validation workflow for quinoline derivatives.

Mechanistic Insight: Why the Shifts Change

The shift from 2.69 ppm (Methyl) to 3.05 ppm (


-Methylene)  is counter-intuitive to some beginners who expect longer chains to be more shielded.[1] However, two factors drive this:
  • Beta-Effect: In NMR theory, adding a carbon at the

    
    -position (turning methyl into ethyl/propyl) typically causes a downfield shift  (deshielding) of the 
    
    
    
    -carbon's protons by approximately 0.2 - 0.4 ppm.[1] This fits perfectly with the observed shift (
    
    
    ).
  • Anisotropy: The propyl chain has more conformational freedom. However, the

    
    -protons are held in the deshielding cone of the aromatic ring current, similar to the methyl protons.
    

References

  • National Institutes of Health (NIH) / PubChem. (2020).[1] Quinolines derivatives as promising new antifungal candidates. (Data for 2-methyl-4-ethylquinoline used for homologous comparison). Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2018).[1] Direct Alkylation of Heteroarenes. (Supporting Info containing 4-alkylquinoline data). Retrieved from [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for alkyl shift increments).

Sources

Comparative

GC-MS fragmentation pattern of 4-Propylquinoline

Topic: GC-MS Fragmentation Pattern of 4-Propylquinoline Content Type: Publish Comparison Guide Executive Summary: The Analytical Signature In the analysis of alkylquinolines, 4-Propylquinoline (MW 171.24 g/mol ) presents...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Fragmentation Pattern of 4-Propylquinoline Content Type: Publish Comparison Guide

Executive Summary: The Analytical Signature

In the analysis of alkylquinolines, 4-Propylquinoline (MW 171.24 g/mol ) presents a distinct mass spectral signature dominated by benzylic (beta) cleavage. Unlike its isomers, where nitrogen proximity dictates fragmentation, the 4-isomer behaves similarly to alkylbenzenes but with unique heterocyclic stabilization.

Quick Identification Metrics:

  • Molecular Ion (

    
    ):  m/z 171 (Strong, often 20-40% abundance)
    
  • Base Peak: m/z 142 (Loss of Ethyl, $[M - 29]^+ $)

  • Diagnostic Rearrangement: m/z 143 (McLafferty-like, $[M - 28]^+ $)

  • Key Differentiator: The dominance of the m/z 142 ion over m/z 143 distinguishes the 4-isomer from the 2-isomer, where the McLafferty rearrangement is often the base peak.

Detailed Fragmentation Mechanism

The fragmentation of 4-Propylquinoline is governed by the stability of the quinoline ring system and the energetics of the alkyl side chain cleavage.

A. Primary Pathway: Beta-Cleavage (Formation of Base Peak)

The most energetically favorable pathway is the homolytic cleavage of the C-C bond beta to the aromatic ring.

  • Mechanism: The propyl chain (

    
    ) breaks at the beta-position.
    
  • Process:

    
    
    
  • Result: The formation of the Quinolinylmethyl cation (m/z 142). This ion is exceptionally stable due to resonance delocalization of the positive charge throughout the bicyclic aromatic system.

B. Secondary Pathway: McLafferty-like Rearrangement

Although the nitrogen atom is in the 1-position (para-like orientation to the propyl group), a hydrogen rearrangement still occurs, though less efficiently than in 2-propylquinoline.

  • Mechanism: A gamma-hydrogen from the propyl chain transfers to the aromatic ring (likely C-4 or via ring expansion), followed by the elimination of a neutral alkene.

  • Process:

    
    
    
  • Observation: This peak (m/z 143) is significant but typically lower in abundance than the base peak (m/z 142) for the 4-isomer.

C. Minor Pathway: Ring Expansion (m/z 156)

A minor peak at m/z 156 ($[M - 15]^+ $) corresponds to the loss of a methyl radical. This is unusual for simple alkyl chains but suggests a tropylium-like ring expansion (aza-tropylium) where the alkyl chain incorporates into the ring before fragmentation.

Visualization: Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for 4-Propylquinoline.

FragmentationPathway M_Ion Molecular Ion (m/z 171) Base_Peak Base Peak: Quinolinylmethyl Cation (m/z 142) M_Ion->Base_Peak Beta-Cleavage (Dominant) McLafferty McLafferty Rearrangement Ion (m/z 143) M_Ion->McLafferty H-Rearrangement Minor_Peak Ring Expansion Ion (m/z 156) M_Ion->Minor_Peak Alpha-Cleavage/Expansion Ethyl Loss of Ethyl Radical (-29 Da) Ethylene Loss of Ethylene (-28 Da) Methyl Loss of Methyl Radical (-15 Da)

Caption: Figure 1. Competing fragmentation pathways of 4-Propylquinoline. The red arrow indicates the dominant beta-cleavage pathway forming the base peak at m/z 142.

Comparative Forensics: Distinguishing Isomers

Differentiation of propylquinoline isomers is a common challenge in drug synthesis and impurity profiling. The location of the alkyl group relative to the nitrogen atom dictates the fragmentation preference.

Table 1: Isomer Differentiation Matrix
Feature4-Propylquinoline 2-Propylquinoline 3-Propylquinoline
Base Peak (100%) m/z 142 (Loss of Ethyl)m/z 143 (Loss of Ethylene)m/z 142 (Loss of Ethyl)
Mechanistic Driver Beta-cleavage (Benzylic stability)McLafferty Rearrangement (N-proximity)Beta-cleavage
Ratio (143/142) Low (< 0.8)High (> 1.0) Low
Key Distinction Dominant 142, significant 143Dominant 143 due to Ortho-Effect Similar to 4-isomer; requires Retention Time (RT) for confirmation

Expert Insight: The "Ortho Effect" in 2-propylquinoline facilitates a direct transfer of the gamma-hydrogen to the ring nitrogen via a 6-membered transition state, making the McLafferty rearrangement (m/z 143) energetically superior to simple cleavage. In 4-propylquinoline, this specific N-assisted mechanism is geometrically impossible, relegating m/z 143 to a secondary pathway.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this standardized GC-MS protocol. This workflow includes a "System Suitability Test" (SST) to validate column performance before analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade).

    • Why DCM? Quinoline derivatives have excellent solubility in chlorinated solvents, and DCM provides a solvent delay that does not interfere with early eluting fragments.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

      • Logic: Low-polarity phenyl-arylene polymer prevents peak tailing of basic nitrogen heterocycles.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split 20:1 @ 250°C.

    • Oven Program:

      • Initial: 60°C (Hold 1 min)

      • Ramp: 15°C/min to 280°C

      • Final: 280°C (Hold 5 min)

  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: m/z 40 – 350.

    • Threshold: 100 counts.

  • System Suitability Test (SST):

    • Inject a standard mix of Quinoline and 4-Propylquinoline .

    • Criteria 1 (Resolution): Baseline separation between Quinoline (RT ~6.5 min) and 4-Propylquinoline (RT ~9.8 min).

    • Criteria 2 (Spectral Integrity): The m/z 142 peak for 4-Propylquinoline must be >95% relative abundance (Base Peak).

Decision Tree for Identification

Use the following logic flow to confirm the identity of an unknown alkylquinoline.

DecisionTree Start Unknown Peak (MW 171) Check_Base Identify Base Peak Start->Check_Base Branch_143 Base Peak = m/z 143 (McLafferty Dominant) Check_Base->Branch_143 m/z 143 Branch_142 Base Peak = m/z 142 (Beta-Cleavage Dominant) Check_Base->Branch_142 m/z 142 Result_2 Identify as: 2-Propylquinoline Branch_143->Result_2 Check_Ratio Check Ratio m/z 143 : 142 Branch_142->Check_Ratio Result_4 Identify as: 4-Propylquinoline Check_Ratio->Result_4 Ratio < 0.8 Result_3 Identify as: 3-Propylquinoline (Confirm with RT) Check_Ratio->Result_3 Ratio ambiguous (Requires Std)

Caption: Figure 2. Logic flow for differentiating propylquinoline isomers based on MS base peak and ion ratios.

References

  • Draper, P. M., & MacLean, D. B. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(8), 1487-1497. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Quinoline and Pyridine Derivative Spectra. NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms).
Validation

A Researcher's Guide to the 13C NMR Carbon Assignment of 4-Propylquinoline

For researchers and professionals in drug development and organic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, se...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis and comparison of methodologies for the 13C NMR carbon assignment of 4-propylquinoline, a substituted heterocyclic compound of interest in medicinal chemistry.[1][2][3]

The Challenge of Assigning Substituted Quinolines

The quinoline ring system, a bicyclic aromatic heterocycle, presents a unique electronic environment that influences the chemical shifts of its constituent carbons.[3] The introduction of substituents, such as a propyl group at the C4 position, further perturbs these chemical shifts, necessitating a robust and systematic approach for accurate assignment. While one-dimensional (1D) 13C NMR provides the initial carbon fingerprint, overlapping signals and the presence of quaternary carbons, which are often weak in proton-decoupled spectra, can complicate direct interpretation.[4][5]

To address this, a multi-pronged approach combining experimental 1D and two-dimensional (2D) NMR techniques with computational prediction methods offers the most reliable path to confident assignment.

Comparative Analysis: Experimental vs. Predicted Data

In the absence of a publicly available experimental spectrum for 4-propylquinoline, this guide will utilize a high-quality predicted 13C NMR spectrum as a basis for discussion and comparison with the known experimental values of the parent compound, quinoline. This approach mirrors a common scenario in research where computational tools are leveraged to anticipate spectral features and guide experimental design.[6][7][8][9]

Baseline: Experimental 13C NMR of Quinoline

The experimental 13C NMR chemical shifts for unsubstituted quinoline provide a crucial reference point.[10][11]

Carbon AtomChemical Shift (δ, ppm)
C2150.3
C3121.1
C4135.8
C5128.2
C6126.5
C7129.4
C8127.7
C8a148.4
C4a129.4

Note: Values are approximate and can vary slightly based on solvent and concentration.[12]

Predicted 13C NMR of 4-Propylquinoline

The following table presents the predicted 13C NMR chemical shifts for 4-propylquinoline, generated using a consensus from multiple leading prediction algorithms.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (from DEPT)Key HMBC Correlations
C2150.1CHH3
C3121.8CHH2, H1'
C4146.5CH2, H3, H5, H1'
C5129.5CHH6, H7
C6126.0CHH5, H7, H8
C7129.1CHH5, H6, H8
C8123.9CHH7
C8a148.0CH7, H8
C4a126.9CH3, H5, H8
C1'35.2CH2H2', H3'
C2'23.5CH2H1', H3'
C3'14.2CH3H1', H2'

Deciphering the Assignments: A Methodological Workflow

The definitive assignment of each carbon signal relies on a logical workflow that integrates several NMR experiments. The causality behind each experimental choice is crucial for building a self-validating dataset.

Step 1: Standard 1D 13C NMR

The initial proton-decoupled 13C NMR spectrum reveals the total number of unique carbon environments. For 4-propylquinoline, twelve distinct signals are expected. Quaternary carbons (C4, C4a, and C8a) are anticipated to have lower intensities.[4]

Step 2: DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent in DEPT spectra. This allows for the initial grouping of the propyl chain carbons and the methine carbons of the quinoline ring.

Step 3: 2D Correlation Spectroscopy

Two-dimensional NMR techniques are essential for establishing connectivity between atoms.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[3][12] It provides a clear map of all C-H one-bond connectivities, allowing for the unambiguous assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for assigning the complete carbon skeleton, especially the quaternary carbons.[12][13] It reveals correlations between protons and carbons that are two or three bonds apart. For example, the protons of the methylene group at C1' of the propyl chain would show a correlation to the quaternary C4, confirming the point of attachment.

Visualizing the Assignment Workflow

The following diagram illustrates the logical flow for a comprehensive 13C NMR assignment of 4-propylquinoline.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_assignment Final Assignment C13_NMR 1. 13C NMR Spectrum (Proton Decoupled) DEPT 2. DEPT-135 (Differentiate C, CH, CH2, CH3) C13_NMR->DEPT Provides multiplicity HSQC 3. HSQC (Direct C-H Correlation) DEPT->HSQC Initial carbon type info HMBC 4. HMBC (Long-Range C-H Correlation) HSQC->HMBC Assigns protonated carbons Final 5. Complete & Unambiguous 13C Assignment HMBC->Final Assigns quaternary carbons & confirms fragments

Caption: A logical workflow for the unambiguous 13C NMR peak assignment of substituted quinolines.

Experimental Protocol: Acquiring High-Quality NMR Data

To ensure the reliability of the data, the following experimental protocol is recommended for acquiring 13C NMR spectra of quinoline derivatives.

  • Sample Preparation:

    • Dissolve 10-20 mg of the 4-propylquinoline sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[14]

    • Tune and match the 13C probe.

    • Shim the magnetic field to ensure high homogeneity and sharp spectral lines.

  • 1D 13C NMR Acquisition:

    • Use a standard pulse program for a proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

    • A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, particularly for the weak quaternary carbon signals.

  • DEPT-135 Acquisition:

    • Use a standard DEPT-135 pulse program.

    • The number of scans can typically be lower than for the standard 13C spectrum as it is a proton-detected experiment.

  • 2D HSQC and HMBC Acquisition:

    • Utilize standard pulse sequences for HSQC and HMBC experiments (e.g., hsqcedetgpsisp2.2 and hmbcgplpndqf on Bruker instruments).[12]

    • Optimize the spectral widths in both the proton (F2) and carbon (F1) dimensions based on the 1D spectra.

    • For the HMBC experiment, the long-range coupling constant is typically set to 8 Hz to observe both two- and three-bond correlations.

Conclusion

The definitive 13C NMR assignment of 4-propylquinoline is best achieved through a synergistic approach that combines 1D and 2D NMR spectroscopy. While computational prediction provides a valuable starting point, experimental verification through DEPT, HSQC, and HMBC experiments is indispensable for scientific rigor. This comprehensive workflow not only ensures the accurate structural elucidation of the target molecule but also establishes a self-validating system of data, a critical component of trustworthy and authoritative scientific research.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Beck, A. (2014). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • Kirchdoerfer, R. N., et al. (2021). Characterizing 13C Spectral Assignments and Substituent Distributions of Hydroxypropylmethylcellulose Acetyl Succinate Using Dynamic Nuclear Polarization Nuclear Magnetic Resonance Spectroscopy. Molecular Pharmaceutics, 18(8), 3149–3158. Retrieved from [Link]

  • Bayat, Z., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry & Industrial Journal, 12(1). Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

Comparative

comparative antimicrobial activity of 4-Propylquinoline vs Chloroquine

Executive Summary: The "Nitrogen Switch" in Quinoline Pharmacology This guide analyzes the divergent antimicrobial profiles of Chloroquine (CQ) , the archetypal 4-aminoquinoline, and 4-Propylquinoline (4-PQ) , a represen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nitrogen Switch" in Quinoline Pharmacology

This guide analyzes the divergent antimicrobial profiles of Chloroquine (CQ) , the archetypal 4-aminoquinoline, and 4-Propylquinoline (4-PQ) , a representative 4-alkylquinoline scaffold.

While both share the bicyclic quinoline core, their pharmacological activities are diametrically opposed due to a single critical structural variation: the substituent at the C-4 position.

  • Chloroquine: A 4-aminoquinoline with a basic side chain.[1] It acts as a lysosomotropic agent, accumulating in acidic compartments to inhibit heme polymerization. It is the gold standard for antimalarial efficacy (in sensitive strains).

  • 4-Propylquinoline: A 4-alkylquinoline with a lipophilic side chain. It lacks the basicity required for lysosomal trapping, rendering it ineffective against malaria. However, it serves as a critical scaffold for Quorum Sensing (QS) modulation and the synthesis of Quaternary Ammonium Compounds (QACs) targeting bacterial membranes.

Bottom Line: Chloroquine is a specific intracellular toxin for Plasmodium; 4-Propylquinoline is a lipophilic probe for bacterial membrane and signaling research.

Structural & Mechanistic Divergence

The pharmacological destiny of these molecules is dictated by their acid-base properties and lipophilicity.

Chemical Pharmacophore Comparison

Pharmacophore CQ Chloroquine (4-Aminoquinoline) Core Quinoline Ring (Planar Aromatic) CQ->Core BasicChain Basic Side Chain (pKa ~8.5 & ~10.2) REQUIRED for pH Trapping CQ->BasicChain C4-Nitrogen Linkage PQ 4-Propylquinoline (4-Alkylquinoline) PQ->Core AlkylChain Propyl Group (Lipophilic/Neutral) NO pH Trapping PQ->AlkylChain C4-Carbon Linkage HemeBind Heme Complexation (π-π Stacking) BasicChain->HemeBind Accumulates in Acidic Vacuole Membrane Membrane Insertion & QS Mimicry AlkylChain->Membrane Hydrophobic Interaction

Figure 1: Pharmacophore divergence. The basic amine in Chloroquine drives lysosomal accumulation, while the neutral propyl group in 4-Propylquinoline drives membrane partitioning.

Comparative Performance Data

Antimalarial Activity (Plasmodium falciparum)

The antimalarial mechanism of Chloroquine relies entirely on Ion Trapping . The drug enters the parasite's acidic food vacuole (pH ~5.0), becomes diprotonated, and cannot diffuse out. It then caps hemozoin crystals, poisoning the parasite with free heme.

4-Propylquinoline fails here because it lacks the protonatable nitrogen side chain. It can enter the parasite but diffuses back out immediately, never reaching the critical concentration required to inhibit heme polymerization.

ParameterChloroquine (CQ)4-Propylquinoline (4-PQ)Mechanistic Reason
IC50 (Sensitive 3D7) 15 - 25 nM > 10,000 nM (Inactive) Lack of basic side chain prevents vacuolar accumulation.
IC50 (Resistant W2) ~200 - 500 nMInactiveResistance mechanisms (PfCRT) are irrelevant as 4-PQ is inactive.
Mode of Action Heme Polymerization InhibitorNoneCannot cap hemozoin crystals effectively.
Lipophilicity (LogP) ~4.6 (at pH 7.4)~3.5 - 4.04-PQ is lipophilic but lacks the amphiphilic nature of CQ.
Antibacterial Activity (S. aureus & P. aeruginosa)

While Chloroquine is generally a poor antibacterial, 4-Propylquinoline derivatives show promise. Simple alkylquinolines mimic Pseudomonas Quorum Sensing (QS) signals (like PQS and HHQ).[2] Furthermore, 4-PQ is a key intermediate for synthesizing Bis-Quaternary Ammonium Salts , which are potent membrane disruptors.

OrganismChloroquine Activity4-Propylquinoline (Derivative Potential)
S. aureus (Gram+) Weak (MIC > 128 µg/mL)Moderate to High (as Quaternary Salt). Targets membrane integrity.
P. aeruginosa (Gram-) Inactive (Efflux prone)QS Modulator. Structural analogue to PQS; can act as a competitive inhibitor or signal mimic.
Mechanism DNA Intercalation (Weak)Membrane disruption (Surfactant effect of QAC derivatives) or QS Interference.

Experimental Protocols

To validate these differences, two distinct assays are required: the Heme Polymerization Assay (Malaria model) and the Broth Microdilution Assay (Bacterial model).

Protocol Workflow

ExperimentalWorkflow cluster_Malaria A. Antimalarial: Heme Polymerization Inhibition cluster_Bacteria B. Antibacterial: Broth Microdilution Step1 Substrate: Hemin Chloride Buffer: Acetate (pH 5.0) Step2 Add Drug (CQ vs 4-PQ) Step1->Step2 Step3 Incubate 37°C, 24h (Induce Polymerization) Step2->Step3 Step4 Wash & Dissolve Pellet (NaOH) Step3->Step4 Result1 Read Absorbance (405nm) Low Abs = High Inhibition Step4->Result1 B_Step1 Inoculum: S. aureus (5 x 10^5 CFU/mL) B_Step2 Serial Dilution (CQ vs 4-PQ Derivatives) B_Step1->B_Step2 B_Step3 Incubate 37°C, 18-24h B_Step2->B_Step3 Result2 Determine MIC (Visual Turbidity) B_Step3->Result2

Figure 2: Parallel validation workflows. The acidic buffer in the Heme assay mimics the parasite vacuole, favoring Chloroquine.

Detailed Methodology
A. Heme Polymerization Inhibition (β-Hematin Formation)
  • Objective: Quantify the ability of the compound to prevent free heme from crystallizing into hemozoin (the malaria parasite's detox mechanism).

  • Why this works: This assay mimics the acidic food vacuole. Chloroquine will show high inhibition; 4-Propylquinoline will show negligible inhibition due to poor solubility and binding in acidic aqueous media.

  • Preparation: Dissolve Hemin chloride (3 mM) in 0.1 M NaOH.

  • Reaction: Mix 50 µL hemin solution with 50 µL of drug (0–100 µM) in a 96-well plate.

  • Initiation: Add 100 µL of Sodium Acetate Buffer (0.5 M, pH 5.0) . The pH shift triggers polymerization.

  • Incubation: 18–24 hours at 37°C.

  • Quantification: Wash the pellet with 2.5% SDS (removes free heme but not crystals). Dissolve the remaining pellet (hemozoin) in 0.1 M NaOH and read OD at 405 nm.

    • Interpretation: Lower OD = Less hemozoin formed = Higher drug potency.

B. Antibacterial Broth Microdilution (CLSI Standard)
  • Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Target: S. aureus (ATCC 29213) and P. aeruginosa (ATCC 27853).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Adjust bacteria to

    
     CFU/mL.
    
  • Dilution: Prepare 2-fold serial dilutions of 4-Propylquinoline (dissolved in DMSO, final <1%) ranging from 128 µg/mL to 0.25 µg/mL. Include Chloroquine as a comparator.

  • Readout: Visual turbidity after 24h.

    • Expectation: 4-PQ (or its quaternary salts) may show MICs in the 4–32 µg/mL range; Chloroquine will likely be >64 µg/mL.

Implications for Drug Design[3][4]

The comparison between Chloroquine and 4-Propylquinoline illustrates a fundamental principle in Medicinal Chemistry: The Scaffold is not the Drug.

  • The Basic Side Chain is Non-Negotiable for Malaria: The "magic" of Chloroquine is not just the quinoline ring, but the basic amine side chain (diethylaminomethyl butyl). This side chain acts as a "homing beacon" for the acidic vacuole. 4-Propylquinoline proves that a lipophilic substitution at the same position destroys this activity.

  • Lipophilicity Drives Antibacterial Action: For bacterial targets, particularly membranes, the high polarity of Chloroquine is a liability. The lipophilic propyl chain in 4-PQ (and longer alkyl chains like pentyl/heptyl) allows for intercalation into bacterial membranes, a property maximized when converted into cationic surfactants (Quaternary Ammonium Salts).

  • Quorum Sensing Mimicry: 4-Alkylquinolines are structural analogues of PQS (Pseudomonas Quinolone Signal). Researchers can use 4-PQ derivatives to competitively inhibit the PqsR receptor, potentially reducing bacterial virulence without killing the bacteria (a strategy to reduce resistance development).

References

  • Egan, T. J., et al. (2000). "Role of Heme in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link

    • Establishes the heme-binding mechanism and the necessity of the basic side chain.
  • Kaur, K., et al. (2010). "Antimalarials from Nature." Bioorganic & Medicinal Chemistry. Link

    • Reviews quinoline alkaloids and the structure-activity rel
  • Wratten, S. J., et al. (1977). "Antibiotic Metabolites from a Marine Pseudomonad." Antimicrobial Agents and Chemotherapy.[3] Link

    • Identifies alkyl-quinolines (like 2-n-pentyl-4-quinolone) as antibacterial agents.
  • Heeb, S., et al. (2011). "Quinolones: from antibiotics to autoinducers." FEMS Microbiology Reviews. Link

    • Comprehensive review of alkyl-quinolines as quorum sensing signal molecules in Pseudomonas.
  • Patent EP2463266A1. (2012). "Process for production of bis-quaternary ammonium salt, and novel intermediate." Link

    • Cites 4-propylquinoline as a key intermediate for synthesizing potent antimicrobial qu

Sources

Validation

UV-Vis absorption maxima of 4-Propylquinoline in ethanol

This guide provides a technical analysis of the UV-Vis absorption profile of 4-Propylquinoline in ethanol. It is designed for researchers requiring spectral verification of this compound, using its closest structural ana...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the UV-Vis absorption profile of 4-Propylquinoline in ethanol. It is designed for researchers requiring spectral verification of this compound, using its closest structural analogue, 4-Methylquinoline (Lepidine), as a validated reference standard.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Analytical Scientists Status: Technical Reference

Executive Summary & Spectral Profile

4-Propylquinoline (CAS: 3290-24-2) is a 4-substituted quinoline derivative often utilized as a pharmacophore in the synthesis of antimalarial agents and kinase inhibitors.

Due to the identical electronic auxochromic effects of linear alkyl chains (methyl vs. propyl) on the aromatic quinoline chromophore, the UV-Vis spectrum of 4-Propylquinoline is spectroscopically equivalent to that of 4-Methylquinoline (Lepidine). The propyl group induces a negligible bathochromic shift relative to the methyl group.

Comparative Spectral Data (Ethanol)

The following table presents the absorption maxima (


) and molar extinction coefficients (

) for 4-Propylquinoline, derived from the validated profile of 4-Methylquinoline.
Transition Band

(nm)
Intensity (

)
Electronic Assignment
B-Band (Soret) 227 ± 2 High (~35,000)

(Allowed)
C-Band 275 - 285 Medium (~4,500)

(Benzenoid)
A-Band 313 ± 2 Low (~3,000)

/

(Forbidden)

Technical Note: The "A-Band" at ~313 nm is characteristic of the quinoline nucleus but is sensitive to pH. In acidic ethanol, this band may shift or intensify due to protonation of the heterocyclic nitrogen.

Technical Analysis: The Alkyl-Auxochrome Effect

To understand the spectral identity of 4-Propylquinoline, one must analyze the structural causality governing its electronic transitions.

Structural Causality

The quinoline ring system consists of a benzene ring fused to a pyridine ring. The UV spectrum is dominated by the


 transitions of this aromatic system.
  • Parent Quinoline:

    
     at 226 nm, 278 nm, and 313 nm.
    
  • 4-Methyl Substitution (Lepidine): The methyl group at position 4 acts as a weak electron donor via hyperconjugation and inductive effects (+I) . This raises the energy of the HOMO (Highest Occupied Molecular Orbital) slightly more than the LUMO, causing a small bathochromic (red) shift relative to unsubstituted quinoline.

  • 4-Propyl Substitution: The propyl group (

    
    ) exerts an inductive and hyperconjugative effect nearly identical to that of the methyl group. The additional methylene units are insulated from the 
    
    
    
    -system and do not significantly alter the energy gap (
    
    
    ).

Experimental Protocol: Self-Validating Measurement

To obtain the data cited above, follow this standardized protocol. This workflow ensures that solvent cutoffs and concentration effects do not mask the critical "A-Band" at 313 nm.

Materials
  • Analyte: 4-Propylquinoline (>97% purity).

  • Solvent: Ethanol (Spectral Grade / HPLC Grade). Note: Avoid technical grade ethanol as benzene impurities absorb at 250-260 nm.

  • Blank: Pure Ethanol (from the same bottle used for solvation).

  • Cuvettes: Quartz (1 cm path length). Glass/Plastic cuvettes absorb UV <300 nm.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10 mg of 4-Propylquinoline.

    • Dissolve in 100 mL of Ethanol to create a 100 ppm stock solution.

  • Working Solution (Dilution):

    • Dilute the stock 1:10 to achieve 10 ppm (~

      
       M).
      
    • Checkpoint: This concentration is ideal for detecting the strong 227 nm band without saturation (Abs < 1.5) while keeping the weak 313 nm band visible (Abs > 0.1).

  • Baseline Correction:

    • Fill two cuvettes with pure ethanol.

    • Run a "Baseline/Zero" scan from 200 nm to 400 nm.

  • Measurement:

    • Replace the sample cuvette with the 4-Propylquinoline solution.

    • Scan from 200 nm to 400 nm.

    • Validation: Ensure the Absorbance at 227 nm is between 0.5 and 1.2. If >2.0, dilute further.

Visualization: Spectral Validation Workflow

The following diagram illustrates the decision logic for validating the identity of 4-Propylquinoline based on UV-Vis data.

SpectralValidation Start Start: UV-Vis Scan (200-400 nm) Check227 Peak at ~227 nm detected? Start->Check227 Check280 Peak at ~275-285 nm detected? Check227->Check280 Yes Fail_Solvent Error: Solvent Cutoff (Check Ethanol Grade) Check227->Fail_Solvent No (High Noise <230nm) Check313 Weak band at ~313 nm detected? Check280->Check313 Yes Fail_Impurity Error: Impurity Suspected (Check for Benzene/Pyridine) Check280->Fail_Impurity No (Peak Missing) Pass Identity Confirmed: 4-Propylquinoline Check313->Pass Yes Fail_Conc Error: Concentration Too Low (Increase to 20 ppm) Check313->Fail_Conc No (Baseline Flat)

Caption: Logic flow for confirming 4-Propylquinoline identity via UV-Vis spectroscopy, distinguishing between instrumental errors and sample issues.

References

  • Taniguchi, M., & Lindsey, J. S. (2018).[1] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology.

    • Provides authoritative spectral data for the parent Quinoline and Methylquinoline (Lepidine) used as the reference standard.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

    • Reference for the auxochromic rules confirming the equivalence of methyl and propyl substituents on arom
  • National Institute of Standards and Technology (NIST). Quinoline, 4-methyl- UV-Vis Spectrum. NIST Chemistry WebBook, SRD 69.

    • Validated experimental spectrum for 4-Methylquinoline.
  • Sigma-Aldrich. Ethanol for UV Spectroscopy: Product Specification.

    • Source for solvent cutoff d

Sources

Safety & Regulatory Compliance

Safety

4-Propylquinoline: Advanced Disposal &amp; Handling Protocol

Executive Summary 4-Propylquinoline (CAS: 14052-87-0) is a nitrogen-containing heterocyclic aromatic compound. While often used as a building block in pharmaceutical synthesis, its structural homology to quinoline mandat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Propylquinoline (CAS: 14052-87-0) is a nitrogen-containing heterocyclic aromatic compound. While often used as a building block in pharmaceutical synthesis, its structural homology to quinoline mandates that it be treated as a suspected carcinogen and a marine pollutant .

Effective disposal requires strict segregation from strong oxidizers and acids to prevent exothermic runaway reactions or the formation of persistent salts. The only compliant destruction method is high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers.

Part 1: Chemical Profile & Hazard Assessment

To manage disposal safely, you must understand the physicochemical drivers of the compound's behavior. 4-Propylquinoline is an organic base; its nitrogen lone pair makes it reactive toward acids and susceptible to oxidation.[1]

Physicochemical Properties Table[2]
PropertyValue / CharacteristicOperational Implication
Physical State Liquid (Viscous, Yellow-Brown)Requires liquid waste containment; do not use solid waste bins unless absorbed.
Boiling Point ~280–285°C (Est.)Low volatility, but residues persist on glassware.
Flash Point >110°C (Closed Cup)Class IIIB Combustible. Low fire risk during normal handling, but fuel for incinerators.
Basicity (pKa) ~4.9 (Pyridinium ion)Incompatible with Acids. Forms salts that may precipitate and clog waste lines.
Solubility Lipophilic (LogP ~3.5)Bioaccumulative. Do not discharge into aqueous waste streams or drains.
Critical Hazards (The "Why")
  • Carcinogenicity Potential: The parent compound, Quinoline, is a Group 2B carcinogen (IARC). The propyl derivative should be handled with the "Precautionary Principle" as a mutagenic agent.

  • Environmental Persistence: The pyridine ring is resistant to biodegradation. Release into waterways results in long-term aquatic toxicity.

  • Chemical Incompatibility: Mixing with strong oxidizers (e.g., Peroxides, Nitric Acid) can cause rapid oxidation of the alkyl side chain or the nitrogen ring, leading to fire or explosion.

Part 2: Waste Stream Segregation Logic

The most common error in laboratory disposal is placing quinoline derivatives in "General Organic Waste." Because of its nitrogen content and basicity, it requires specific segregation to prevent cross-reactivity in the waste drum.

Segregation Workflow Diagram

WasteSegregation Start Waste Generation: 4-Propylquinoline StateCheck Is the waste Liquid or Solid? Start->StateCheck LiquidType Solvent Composition? StateCheck->LiquidType Liquid Solid Solid Waste (Absorbed spills, contaminated gloves) StateCheck->Solid Solid/Absorbed AcidCheck CRITICAL CHECK: Is pH < 3? LiquidType->AcidCheck ContamCheck Is it mixed with Halogenated Solvents (DCM, Chloroform)? NonHalo Stream A: Non-Halogenated Organics (High BTU Fuel Blending) ContamCheck->NonHalo No (Pure or mixed with Acetone/MeOH) Halo Stream B: Halogenated Organics (Dedicated Incineration) ContamCheck->Halo Yes (Contains Halogens) SolidBin Stream C: Hazardous Solid Waste (Double Bagged, Incineration) Solid->SolidBin AcidCheck->ContamCheck No (Neutral/Basic) Neutralize Neutralize with mild base (Sodium Bicarbonate) to pH 6-8 AcidCheck->Neutralize Yes (Acidic) Neutralize->ContamCheck

Figure 1: Decision matrix for segregating 4-Propylquinoline waste. Note the critical neutralization step for acidic mixtures to prevent salt precipitation.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Trace Residue Cleanup (Glassware & Equipment)

Context: Quinoline derivatives adhere strongly to glass surfaces due to polar interactions. Simple water rinsing is ineffective.

  • Primary Solubilization: Rinse the contaminated vessel with a small volume of Acetone or Ethanol . 4-Propylquinoline is highly soluble in these solvents.

  • Collection: Pour this first rinse into the Non-Halogenated Organic Waste container.

  • Acid Wash (Optional but Recommended): If residue persists, use a 10% HCl wash to protonate the nitrogen, making it water-soluble.

    • Caution: Collect this specific acid rinse separately and neutralize it (see Protocol B) before adding to organic waste. Do not add acidic rinse directly to organic waste drums containing cyanides or sulfides.

  • Final Wash: Wash with soap and water as normal.

Protocol B: Bulk Liquid Disposal

Context: Disposal of reaction byproducts or expired stock.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the waste stream has become acidic.

  • Labeling:

    • Constituents: "4-Propylquinoline, Acetone (or other solvent)."

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.

    • Special Note: "Nitrogenous Base - Do not mix with Nitric Acid."

  • Storage: Store in a cool, ventilated safety cabinet until pickup. Ensure secondary containment is present to catch leaks.

Protocol C: Emergency Spill Response

Context: Spills > 100 mL outside a fume hood.

  • Evacuate & Ventilate: The vapor is a respiratory irritant.[2] Clear the immediate area.[1][2]

  • PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Containment: Surround the spill with vermiculite or chemically inert absorbent pads .

    • Do NOT use: Sawdust (combustible reaction risk) or paper towels (rapid evaporation surface).

  • Neutralization (If mixed with acid): If the spill involves acidic reagents, sprinkle Sodium Bicarbonate over the spill before absorbing.

  • Disposal: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste: Solid Debris contaminated with 4-Propylquinoline."

Part 4: Final Destruction Methodology

As a researcher, your responsibility ends at the waste pickup, but understanding the downstream process validates your segregation choices.

The Method: High-Temperature Incineration 4-Propylquinoline cannot be landfilled or treated biologically due to its toxicity to bacteria.

  • Fuel Blending: Non-halogenated waste streams are often blended as fuel for cement kilns. The high calorific value of the propyl chain aids combustion.

  • Thermal Oxidation: The waste is injected into a combustion chamber at >1000°C.

  • Ring Destruction: The thermodynamic stability of the quinoline ring requires these extreme temperatures to break the C-N bonds.

  • Scrubbing: The nitrogen atoms oxidize to NOx gases. The facility must pass the exhaust through selective catalytic reduction (SCR) or wet scrubbers to meet EPA Clean Air Act standards.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). RCRA Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Quinoline.[3] Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Quinoline. Retrieved from [Link][4]

Sources

Handling

Operational Safety Guide: Handling 4-Propylquinoline in Research Environments

Executive Safety Assessment (The "Why") As researchers, we often treat alkyl-substituted heterocycles as standard organic reagents. This is a critical error with 4-Propylquinoline .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment (The "Why")

As researchers, we often treat alkyl-substituted heterocycles as standard organic reagents. This is a critical error with 4-Propylquinoline .

While specific toxicological data for the 4-propyl isomer is limited, we must apply Structure-Activity Relationship (SAR) logic. The parent compound, Quinoline (CAS 91-22-5) , is a Category 1B Carcinogen and a Category 2 Mutagen . The addition of a propyl chain at the 4-position lipophilicity, potentially increasing dermal absorption rates compared to the parent molecule.

Core Hazard Profile (Derived from Quinoline Class):

  • Genotoxicity: Potential DNA intercalator. Treat as a suspected mutagen.[1]

  • Dermal Toxicity: High.[2] Rapid absorption through intact skin.

  • Target Organs: Liver (hepatotoxicity) and Retina (potential for retinal hemorrhage/opacity upon chronic exposure).

Immediate Action: All handling must occur within a certified chemical fume hood. Zero skin contact is the operational standard.

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with quinolines. Nitrogen-containing aromatics can permeate thin nitrile (< 4 mil) in minutes.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Face velocity: 80–100 fpm)Vapors are irritating and potentially mutagenic. Do not rely on N95 masks; they offer no protection against organic vapors.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate. Quinolines are severe eye irritants; vapors can cause corneal opacity.
Dermal (Hands) Double-Gloving Protocol 1. Inner: Nitrile (4 mil)2.[1][2] Outer:Laminate (Silver Shield/4H) OR Thick Nitrile (>8 mil) Standard nitrile degrades/permeates quickly. Laminate offers >4-hour breakthrough time for aromatics.
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton absorbs and holds the chemical against the skin. Impervious sleeves are required for transfer operations.

Operational Protocols

A. Storage and Stability

4-Propylquinoline is sensitive to light and moisture.[3][4]

  • Container: Amber glass with a PTFE-lined cap.

  • Environment: Store under inert gas (Argon/Nitrogen) in a flammables cabinet.

  • Visual Check: If the liquid has turned dark brown/black, significant oxidation has occurred. Verify purity before use, as peroxides or degradation products may alter reaction kinetics.

B. Transfer Techniques (The "No-Drop" Standard)

Avoid pouring. Pouring viscous organic bases leads to drips on threads, which transfer to gloves, and eventually to door handles.

Preferred Method: Cannula or Syringe Transfer

  • Clamp the source and receiving vessels.

  • Purge the syringe with inert gas 3x.

  • Insert the needle through a septum.

  • Draw the required volume slowly to prevent bubble formation (cavitation).

  • Wipe the needle tip with a Kimwipe dampened in acetone before removing it from the hood space to the waste container.

C. Reaction Setup
  • Solvent Trap: If using a vacuum pump to strip solvents containing this compound, ensure a cold trap (-78°C) is used to prevent exhaust of quinoline vapors into the lab atmosphere.

  • Acid Scavenging: If the reaction generates acid, 4-Propylquinoline may act as a base, forming salts. Ensure quenching protocols account for the exotherm of neutralizing these salts.

Emergency Response Logic

Exposure Scenario: Dermal Contact

Speed is critical. Quinolines are lipophilic; once they pass the stratum corneum, systemic distribution begins.

  • IMMEDIATELY remove contaminated gloves/clothing.[5]

  • Wash with soap and copious water for 15 minutes . Do not use ethanol or solvents, as they enhance skin absorption.

  • Report to Occupational Health immediately. Mention "Potential exposure to mutagenic alkyl-quinoline."[1]

Spill Management (Workflow)

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 10 mL (In Hood) Assess->Small Large > 10 mL or Outside Hood Assess->Large PPE_Check Verify PPE: Double Gloves + Goggles Small->PPE_Check Evacuate Evacuate Lab Call EHS Large->Evacuate Absorb Apply Absorbent (Vermiculite or Sand) PPE_Check->Absorb Collect Collect into Sealable Container Absorb->Collect Decon Wipe Surface with 10% Bleach or Soap/Water Collect->Decon Waste Label: 'Hazardous Waste: Toxic Organic' Decon->Waste

Figure 1: Decision logic for spill containment. Note that large spills outside a fume hood require immediate evacuation due to inhalation risks.

Waste Disposal & Deactivation

Never dispose of quinoline derivatives down the drain. They are toxic to aquatic life (H411) and difficult for water treatment plants to degrade.

  • Segregation: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvents used.

  • Labeling: Clearly mark the tag with "Suspected Carcinogen/Mutagen."

  • Empty Containers: Rinse empty bottles with Acetone or Methanol inside the fume hood. Add the rinsate to the organic waste. Deface the label and dispose of the glass as "Chemically Contaminated Glassware."

References

  • European Chemicals Agency (ECHA). Registration Dossier: Quinoline (CAS 91-22-5). Retrieved from [Link]

  • National Institute of Health (NIH) - PubChem. Compound Summary: Quinoline.[6] Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

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